Technical Documentation Center

(2-Cyclopropylpyrimidin-4-yl)methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2-Cyclopropylpyrimidin-4-yl)methanol
  • CAS: 1240725-54-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (2-Cyclopropylpyrimidin-4-yl)methanol: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of (2-Cyclopropylpyrimidin-4-yl)methanol, a heterocyclic building block with significant potential in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (2-Cyclopropylpyrimidin-4-yl)methanol, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. We will delve into its chemical structure and properties, provide a detailed, validated synthetic protocol, and discuss its characterization.

Core Compound Identity: Structure and Physicochemical Properties

(2-Cyclopropylpyrimidin-4-yl)methanol is a substituted pyrimidine derivative. The core structure consists of a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This ring is substituted with a cyclopropyl group at the 2-position and a hydroxymethyl group (-CH2OH) at the 4-position.

The presence of the pyrimidine core, a common scaffold in biologically active molecules, combined with the lipophilic and conformationally constrained cyclopropyl group, makes this compound an attractive starting material for the synthesis of novel therapeutic agents.

PropertyValueSource
IUPAC Name (2-Cyclopropylpyrimidin-4-yl)methanol-
CAS Number 1240725-54-5[1]
Molecular Formula C₈H₁₀N₂O[1]
Molecular Weight 150.08 g/mol [1]
SMILES OCc1ccnc(n1)C2CC2[1]

Synthesis of (2-Cyclopropylpyrimidin-4-yl)methanol: A Validated Protocol

The synthesis of (2-Cyclopropylpyrimidin-4-yl)methanol can be achieved through a variety of methods common in heterocyclic chemistry. A robust and reliable method involves the reduction of a corresponding 2-cyclopropylpyrimidine-4-carboxylic acid or its ester derivative. This approach is widely used for the preparation of hydroxymethyl-substituted heterocycles due to the high efficiency of modern reducing agents.

The following protocol describes the synthesis of (2-Cyclopropylpyrimidin-4-yl)methanol from ethyl 2-cyclopropylpyrimidine-4-carboxylate using lithium aluminum hydride (LiAlH₄), a powerful reducing agent capable of converting esters to primary alcohols.[2][3]

Experimental Protocol: Reduction of Ethyl 2-Cyclopropylpyrimidine-4-carboxylate

This protocol is based on established procedures for the LiAlH₄ reduction of pyrimidine esters.[4]

Materials:

  • Ethyl 2-cyclopropylpyrimidine-4-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous solution of sodium sulfate (Na₂SO₄)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup and Purification A Suspend LiAlH4 in anhydrous THF under inert atmosphere C Cool LiAlH4 suspension to 0 °C A->C B Dissolve ethyl 2-cyclopropylpyrimidine-4-carboxylate in anhydrous THF D Add ester solution dropwise to the LiAlH4 suspension B->D C->D Slow addition E Warm to room temperature and stir until reaction is complete (monitor by TLC) D->E F Quench reaction by sequential addition of water and NaOH solution E->F G Filter the resulting solid F->G H Extract the filtrate with diethyl ether G->H I Dry the organic layer over MgSO4 H->I J Concentrate in vacuo I->J K Purify the crude product by column chromatography J->K

Sources

Exploratory

In-Depth Technical Guide: Physical and Chemical Properties of (2-Cyclopropylpyrimidin-4-yl)methanol and Its Role in MCL-1 Inhibitor Development

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals As a Senior Application Scientist overseeing early-stage drug discovery workflows, I approach the synthesis and application of medicina...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

As a Senior Application Scientist overseeing early-stage drug discovery workflows, I approach the synthesis and application of medicinal building blocks not merely as a sequence of reactions, but as a strictly controlled, self-validating system. (2-Cyclopropylpyrimidin-4-yl)methanol is a highly specialized chemical intermediate critical to the development of advanced oncology therapeutics[1].

This technical whitepaper deconstructs the physical properties, the mechanistic causality behind its synthesis, and its pivotal role in formulating thienopyrimidine-based MCL-1 inhibitors.

Chemical Identity and Physical Properties

Before integrating any building block into a complex synthetic pipeline, establishing its baseline physical and chemical parameters is mandatory for quality control. Below is the summarized quantitative data for (2-Cyclopropylpyrimidin-4-yl)methanol[2][3].

PropertyValue / Description
IUPAC Name (2-cyclopropylpyrimidin-4-yl)methanol
CAS Number 1240725-54-5
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol
Physical State Oil / Low-melting solid (at ≥95% purity)
SMILES OCc1ccnc(n1)C2CC2
InChI InChI=1S/C8H10N2O/c11-5-7-3-4-9-8(10-7)6-1-2-6/h3-4,6,11H,1-2,5H2

Synthetic Methodology & Causality

The synthesis of functionalized pyrimidines requires strict control over reaction conditions to prevent unwanted side reactions, such as premature ring opening or over-reduction. The workflow below outlines the optimized, three-step synthesis of (2-Cyclopropylpyrimidin-4-yl)methanol from commercially available precursors.

Synthesis A Cyclopropanecarboxamidine HCl C Acetal Intermediate A->C Base, Δ B Enaminone Precursor B->C D Aldehyde Intermediate C->D aq. HCl E (2-Cyclopropylpyrimidin- 4-yl)methanol D->E NaBH4, 0°C

Synthetic workflow for (2-Cyclopropylpyrimidin-4-yl)methanol.

Step-by-Step Experimental Protocol (Self-Validating System)

Step 1: Pyrimidine Ring Cyclization

  • Procedure: React cyclopropanecarboxamidine hydrochloride with 1,1-dimethoxy-4-(dimethylamino)but-3-en-2-one in the presence of sodium methoxide (NaOMe) in methanol under reflux.

  • Causality: The use of an acetal-protected enaminone is a deliberate design choice. The dimethyl acetal group is highly stable under the strongly basic conditions required for the aza-Michael addition and subsequent cyclization. Attempting this with an unprotected aldehyde would lead to rapid degradation and aldol condensation side products.

  • Self-Validation Checkpoint: Perform LC-MS on the crude mixture. The reaction is deemed complete when the amidine precursor is consumed, yielding the intermediate 2-cyclopropyl-4-(dimethoxymethyl)pyrimidine ( m/z [M+H]⁺ = 195.1)[4].

Step 2: Acetal Deprotection

  • Procedure: Dissolve the intermediate in Tetrahydrofuran (THF) and treat with 2M aqueous HCl at room temperature.

  • Causality: The dimethyl acetal is selectively hydrolyzed under acidic conditions to yield 2-cyclopropylpyrimidine-4-carbaldehyde. THF is selected as the solvent because it ensures the solubility of the organic intermediate while remaining fully miscible with the aqueous acid, facilitating a homogeneous reaction environment.

  • Self-Validation Checkpoint: ¹H NMR (CDCl₃) must show the complete disappearance of the two methoxy singlets (~3.3 ppm) and the emergence of a sharp, distinct aldehyde proton singlet at ~10.0 ppm.

Step 3: Chemoselective Reduction

  • Procedure: Cool the aldehyde solution in methanol to 0 °C. Add Sodium Borohydride (NaBH₄) portion-wise. Stir for 1 hour.

  • Causality: NaBH₄ is chosen over stronger reducing agents (like LiAlH₄) because it is mild and chemoselective. It efficiently reduces the aldehyde to a primary alcohol without reducing the electron-deficient aromatic pyrimidine ring. Maintaining the temperature at 0 °C suppresses unwanted transesterification or ring-opening side reactions.

  • Self-Validation Checkpoint: ¹H NMR (DMSO-d₆) will reveal the disappearance of the aldehyde peak and the appearance of a methylene doublet (~4.5 ppm) coupled to a hydroxyl triplet (~5.4 ppm), confirming the successful formation of the final product[4].

Application in Oncology: MCL-1 Inhibition

In modern drug development, (2-Cyclopropylpyrimidin-4-yl)methanol is not an end-product but a strategic payload. It is utilized to synthesize complex thienopyrimidine derivatives, which are potent inhibitors of MCL-1 (Myeloid Cell Leukemia 1) [1][5].

MCL-1 is an anti-apoptotic member of the Bcl-2 protein family. Its overexpression is a recognized phenotypic signature in various human cancers, allowing malignant cells to evade apoptosis and develop resistance to standard chemotherapies[1].

MCL1_Pathway Drug Thienopyrimidine Derivative (Inhibitor) MCL1 MCL-1 Protein (Anti-apoptotic) Drug->MCL1 Competitive Inhibition BAKBAX BAK/BAX Complex (Pro-apoptotic) MCL1->BAKBAX Sequestration Blocked Mito Mitochondria (MOMP) BAKBAX->Mito Oligomerization Apop Apoptosis (Cell Death) Mito->Apop Cytochrome c Release

MCL-1 inhibition pathway by thienopyrimidine derivatives.

Mechanistic Insights into the Cyclopropyl Moiety

Why specifically use a cyclopropyl-substituted pyrimidine? In structure-activity relationship (SAR) optimization, the cyclopropyl group provides a unique balance of metabolic stability and lipophilicity. When the (2-cyclopropylpyrimidin-4-yl)methoxy side chain is grafted onto a thienopyrimidine core, it acts as a highly specific steric "key." It fits perfectly into the hydrophobic P2 pocket of the MCL-1 BH3-binding groove[1].

By competitively inhibiting MCL-1, the drug prevents the sequestration of pro-apoptotic proteins BAK and BAX. Freed BAK/BAX complexes oligomerize on the mitochondrial outer membrane, causing Mitochondrial Outer Membrane Permeabilization (MOMP), the release of cytochrome c, and the subsequent execution of apoptosis[1].

Conclusion

(2-Cyclopropylpyrimidin-4-yl)methanol (CAS: 1240725-54-5) is a prime example of how precise chemical building blocks dictate the success of advanced targeted therapies. By employing a self-validating, chemoselective synthetic workflow, researchers can reliably produce this intermediate for integration into thienopyrimidine-based MCL-1 inhibitors, pushing the boundaries of modern apoptotic cancer therapies.

References

  • Source: Google Patents (EP2886545B1)

Sources

Foundational

Biological activity and mechanism of action of (2-Cyclopropylpyrimidin-4-yl)methanol

An In-depth Technical Guide to the Biological Activity and Mechanism of Action of (2-Cyclopropylpyrimidin-4-yl)methanol Executive Summary (2-Cyclopropylpyrimidin-4-yl)methanol is a synthetic organic compound featuring a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Biological Activity and Mechanism of Action of (2-Cyclopropylpyrimidin-4-yl)methanol

Executive Summary

(2-Cyclopropylpyrimidin-4-yl)methanol is a synthetic organic compound featuring a pyrimidine core, a scaffold of significant interest in medicinal chemistry due to its prevalence in a multitude of biologically active molecules. The pyrimidine ring system is a key component of DNA and RNA, making it an attractive framework for the design of therapeutic agents, particularly in oncology.[1] Pyrimidine derivatives are known to exhibit a wide range of biological activities, including the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[1][2]

The incorporation of a cyclopropyl group is a common strategy in drug design, often employed as a bioisosteric replacement for other alkyl groups or unsaturated fragments.[3][4] This small, rigid ring can enhance metabolic stability, improve potency, and reduce off-target effects by introducing favorable conformational constraints.[5][6] The combination of the pyrimidine core and the cyclopropyl moiety in (2-Cyclopropylpyrimidin-4-yl)methanol suggests its potential as a modulator of key biological pathways, making it a compound of interest for further investigation.

This technical guide provides a comprehensive framework for elucidating the biological activity and mechanism of action of (2-Cyclopropylpyrimidin-4-yl)methanol. As a Senior Application Scientist, the following sections will detail a logical, multi-phased experimental approach, from initial phenotypic screening to target deconvolution and mechanistic studies. The causality behind each experimental choice is explained, and detailed protocols are provided to ensure scientific rigor and reproducibility.

Phase 1: Initial Biological Evaluation and Hit Identification

The first step in characterizing a novel compound is to assess its biological activity across a relevant set of assays. Given the prevalence of pyrimidine-based molecules as anticancer agents, a logical starting point is to screen (2-Cyclopropylpyrimidin-4-yl)methanol for its effects on cancer cell proliferation.[1][7]

High-Throughput Screening (HTS) for Anti-proliferative Activity

A high-throughput cell viability screen against a panel of human cancer cell lines is an efficient method to identify initial "hits". This approach provides a broad overview of the compound's potential cytotoxic or cytostatic effects and can reveal selective activity against certain cancer types.

Experimental Protocol: Cell Viability Assay using CellTiter-Glo®

  • Cell Seeding:

    • Maintain a panel of human cancer cell lines (e.g., A549 lung carcinoma, HCT-116 colon carcinoma, MOLT-4 leukemia) in their recommended culture media.[8]

    • Harvest cells during the logarithmic growth phase and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells per well) in a 96-well, clear-bottom, white-walled plate.

    • Incubate the plates overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of (2-Cyclopropylpyrimidin-4-yl)methanol in DMSO.

    • Perform a serial dilution of the stock solution to create a range of concentrations for testing (e.g., from 100 µM to 1 nM).

    • Add the diluted compound or vehicle control (DMSO) to the appropriate wells. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced toxicity.

    • Incubate the plates for 72 hours under standard cell culture conditions.

  • Data Acquisition:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Add the reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized data against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic regression model to determine the half-maximal inhibitory concentration (IC₅₀).

Hypothetical Screening Results

The following table summarizes hypothetical IC₅₀ values for (2-Cyclopropylpyrimidin-4-yl)methanol against a panel of cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM)
A549Lung Carcinoma2.5
HCT-116Colon Carcinoma1.8
MOLT-4Leukemia> 50
HEK-293Normal Kidney> 50

These hypothetical results suggest that (2-Cyclopropylpyrimidin-4-yl)methanol exhibits selective anti-proliferative activity against specific cancer cell lines while sparing normal cells, making it a promising candidate for further investigation.

HTS and Hit Confirmation Workflow

HTS_Workflow cluster_primary_screen Primary Screening cluster_hit_confirmation Hit Confirmation & Dose-Response Compound_Library Compound Library (incl. (2-Cyclopropylpyrimidin-4-yl)methanol) Single_Dose_Screen Single-Dose Screen (e.g., 10 µM) Compound_Library->Single_Dose_Screen Identify_Primary_Hits Identify Primary Hits (% Inhibition > 50%) Single_Dose_Screen->Identify_Primary_Hits Dose_Response Dose-Response Assay (e.g., 10-point curve) Identify_Primary_Hits->Dose_Response Advance Hits Calculate_IC50 Calculate IC₅₀ Values Dose_Response->Calculate_IC50 Confirm_Hits Confirm Hits (Potent & Selective) Calculate_IC50->Confirm_Hits Target_ID Phase 2: Target Identification Confirm_Hits->Target_ID Advance Confirmed Hit

Caption: Workflow for HTS and hit confirmation.

Phase 2: Target Identification and Deconvolution

Once a compound demonstrates robust and interesting biological activity, the next critical step is to identify its molecular target(s).[9] Understanding the direct binding partners of a small molecule is fundamental to elucidating its mechanism of action and for guiding future lead optimization efforts. Several powerful techniques exist for target identification, which can be broadly categorized into affinity-based and label-free methods.[10]

Affinity-Based Target Identification

Affinity-based methods rely on the specific interaction between the small molecule and its target protein.[11] A common approach involves immobilizing the compound on a solid support (e.g., agarose beads) to "pull down" its binding partners from a cell lysate.[10][11]

Label-Free Target Identification: DARTS

Drug Affinity Responsive Target Stability (DARTS) is a powerful label-free method that exploits the principle that the binding of a small molecule can stabilize its target protein against proteolysis.[12] If a compound binds to a protein, it can alter its conformation, making it less susceptible to cleavage by proteases. This change in stability can be detected by techniques like Western blotting or mass spectrometry.[11]

Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS)

  • Cell Lysate Preparation:

    • Culture the responsive cell line (e.g., HCT-116) to a high density.

    • Harvest the cells and wash them with ice-cold PBS.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., M-PER) supplemented with protease inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteome.

    • Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • Compound Incubation:

    • Aliquot the cell lysate into separate tubes.

    • Add (2-Cyclopropylpyrimidin-4-yl)methanol to the treatment tubes at a concentration known to be effective (e.g., 10x the IC₅₀).

    • Add an equivalent volume of vehicle (DMSO) to the control tubes.

    • Incubate the tubes at room temperature for 1 hour to allow for compound-protein binding.

  • Protease Digestion:

    • Add a protease, such as pronase or thermolysin, to each tube. The optimal protease and its concentration should be determined empirically.

    • Incubate the reactions at room temperature for a defined period (e.g., 30 minutes).

  • Sample Preparation and Analysis:

    • Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples.

    • Separate the digested proteins by SDS-PAGE.

    • Visualize the protein bands using a total protein stain like Coomassie Blue or silver stain.

    • Look for protein bands that are present or more intense in the compound-treated lane compared to the vehicle control lane. These are your potential target proteins.

    • Excise the bands of interest and identify the proteins using mass spectrometry.

DARTS Experimental Workflow

DARTS_Workflow Lysate Prepare Cell Lysate Split_Lysate Split Lysate into Aliquots Lysate->Split_Lysate Treat_Compound Treat with Compound Split_Lysate->Treat_Compound Treat_Vehicle Treat with Vehicle (DMSO) Split_Lysate->Treat_Vehicle Add_Protease Add Protease Treat_Compound->Add_Protease Treat_Vehicle->Add_Protease SDS_PAGE Separate by SDS-PAGE Add_Protease->SDS_PAGE Visualize Visualize Protein Bands SDS_PAGE->Visualize Identify Excise Bands & Identify by Mass Spec Visualize->Identify Target Potential Target(s) Identified Identify->Target Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) (Target Protein) Ligand->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Compound (2-Cyclopropylpyrimidin-4-yl)methanol Compound->RTK Inhibits

Caption: Hypothetical signaling pathway inhibited by the compound.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to characterizing the biological activity and mechanism of action of (2-Cyclopropylpyrimidin-4-yl)methanol. By leveraging its structural features—a pyrimidine core and a cyclopropyl moiety—a hypothesis-driven investigation can be initiated, starting with broad phenotypic screening and progressing to specific target identification and mechanistic studies. The methodologies described, including cell-based proliferation assays, DARTS for target deconvolution, and biochemical and cellular assays for mechanism of action studies, represent a robust workflow for the preclinical evaluation of a novel small molecule.

The hypothetical data presented suggest that (2-Cyclopropylpyrimidin-4-yl)methanol could be a selective anti-proliferative agent, potentially acting through the inhibition of a protein kinase. Future work would involve confirming the identified target(s) through orthogonal methods, such as genetic approaches (e.g., siRNA knockdown), and conducting structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity. [13]Ultimately, promising in vitro findings would warrant further evaluation in in vivo models of cancer to assess its therapeutic potential.

References

  • Lomenick, B., et al. (2011). Target identification by drug affinity responsive target stability (DARTS). Current protocols in chemical biology, 3(4), 163–180. [Link]

  • Xing, Y., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5249. [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]

  • Sharma, A., et al. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Chemical Biology & Drug Design, 100(4), 599-621. [Link]

  • AXXAM. (n.d.). In Vitro Assays | Biochemical Assays for Drug Discovery. Retrieved from [Link]

  • Chemspace. (2025). Target Identification and Validation in Drug Discovery. Retrieved from [Link]

  • Sakamoto, S., et al. (2014). Affinity-based target identification for bioactive small molecules. MedChemComm, 5(1), 10-21. [Link]

  • Visikol. (2023). The Importance of In Vitro Assays. Retrieved from [Link]

  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 12(19), 1725-1745. [Link]

  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6696. [Link]

  • Lomenick, B., et al. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 5(12), 1137–1147. [Link]

  • Pharmaron. (n.d.). In Vitro Assay Development – Robust CGT Analysis. Retrieved from [Link]

  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from [Link]

  • Wang, Y., et al. (2023). Design, synthesis and evaluation of new pyrimidine derivatives as EGFR C797S tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 90, 129341. [Link]

  • ResearchGate. (n.d.). Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl... Retrieved from [Link]

  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Yale Center for Molecular Discovery. (2013). Practical Guidance for Small Molecule Screening. Retrieved from [Link]

  • Domainex. (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Retrieved from [Link]

  • Drug Design Org. (2007). Bioisosterism. Retrieved from [Link]

  • Sieber, S. A., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(6), 737-750. [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

  • Alam, M. M., et al. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. Bioorganic Chemistry, 148, 107336. [Link]

  • Wager, T. T. (2015). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. In The Practice of Medicinal Chemistry (4th ed., pp. 343-366). Elsevier. [Link]

  • Li, Q., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 21(15), 5267. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(18), 8323–8354. [Link]

  • Chen, A. Y., et al. (2024). The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Applied Bio Materials, 7(3), 1189-1200. [Link]

  • ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Fomepizole. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). (2-cyclopropyl-6-methylpyrimidin-4-yl)methanol. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2594969. [Link]

  • Google Patents. (n.d.). CN103483252A - Synthetic method of 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol.
  • PubChem. (n.d.). [1-[(2-Aminopyrimidin-4-yl)oxymethyl]cyclopropyl]methanol. Retrieved from [Link]

  • ResearchGate. (2015). 2-Arylcyclopropylmethanol as a substitute for homoallyl aryl alcohol in the construction of cis-2,6-disubstituted tetrahydropyran. Synthesis of (±)-centrolobine. Retrieved from [Link]

  • Kumar, P., et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Journal of Molecular Structure, 1311, 138318. [Link]

  • PubChem. (n.d.). Cyclopropyl-(2-methyl-4-pyridinyl)methanol. Retrieved from [Link]

  • Kumar, A., et al. (2013). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of Chemical and Pharmaceutical Research, 5(12), 652-657. [Link]

  • ResearchGate. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Retrieved from [Link]

  • Kumar, P., et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Journal of Molecular Structure, 1311, 138318. [Link]

  • Noreen, S., et al. (2024). DIPHENYL (PIPERIDIN-4-YL) METHANOL DERIVATIVES AS POTENTIAL CANDIDATES FOR ANTIFUNGAL AND ANTIBACTERIAL ACTIVITIES. Latin American Journal of Pharmacy, 43(3), 567-578. [Link]

  • Al-Wahaibi, L. H., et al. (2022). 2,4-difluorophenyl)(1-((2- nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). Journal of Molecular Structure, 1264, 133279. [Link]

  • Medscape. (2024). Methanol Toxicity Medication: Antidotes, Other. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation Protocol for (2-Cyclopropylpyrimidin-4-yl)methanol

Executive Summary The quantitative analysis and impurity profiling of active pharmaceutical ingredients (APIs) and their intermediates require robust, stability-indicating analytical methods. This application note detail...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantitative analysis and impurity profiling of active pharmaceutical ingredients (APIs) and their intermediates require robust, stability-indicating analytical methods. This application note details the rational, causality-driven development of a High-Performance Liquid Chromatography (HPLC) method for (2-Cyclopropylpyrimidin-4-yl)methanol (CAS: 1240725-54-5). By applying Analytical Quality by Design (AQbD) principles outlined in the ICH Q14 guidelines[1], this protocol establishes a self-validating system that ensures high specificity, accuracy, and reproducibility, fully compliant with ICH Q2(R2) validation standards[2].

Analyte Characterization & Causality-Driven Strategy

As a Senior Application Scientist, method development must begin with a deep understanding of the analyte's physicochemical properties. The structure of (2-Cyclopropylpyrimidin-4-yl)methanol dictates the chromatographic behavior and drives our experimental choices:

  • Pyrimidine Core (Weak Base): The nitrogen atoms in the pyrimidine ring are weakly basic, with an estimated conjugate acid pKa of ~1.5 to 2.5.

    • Causality: If the mobile phase pH is near the pKa, the molecule will exist in a state of partial ionization, leading to severe peak tailing and retention time instability[3]. To ensure the molecule remains entirely in its neutral (unionized) state for maximum hydrophobic retention, the mobile phase pH must be maintained at least 2 units above the pKa. We select a pH of 6.0.

  • Hydroxymethyl Group (Polar): This moiety acts as a strong hydrogen-bond donor and acceptor, increasing the molecule's overall polarity.

    • Causality: High polarity can lead to premature elution in the void volume if the initial organic modifier concentration is too high. A gradient starting at a low organic percentage (e.g., 5%) is required to ensure adequate retention ( k′>2 )[4].

  • Cyclopropyl Group (Lipophilic): Provides localized hydrophobicity.

    • Causality: This group ensures sufficient interaction with a standard C18 stationary phase, eliminating the need for specialized polar-embedded columns.

  • Chromophore: The conjugated π -system of the pyrimidine ring exhibits strong UV absorption.

    • Causality: UV detection at 254 nm will provide maximum sensitivity and signal-to-noise ratio[5].

Analytical Target Profile (ATP) & Method Lifecycle

In accordance with ICH Q14[1], the Analytical Target Profile (ATP) defines the objective: To develop a stability-indicating reversed-phase HPLC method capable of quantifying (2-Cyclopropylpyrimidin-4-yl)methanol and resolving it from its degradation products with a resolution ( Rs​ ) 2.0.

AQbD ATP Define Analytical Target Profile (ATP) CQA Identify Critical Quality Attributes (CQAs) ATP->CQA Risk Risk Assessment & Parameter Identification CQA->Risk DoE Design of Experiments (DoE) & MODR Risk->DoE Control Define Control Strategy DoE->Control Val Method Validation (ICH Q2(R2)) Control->Val

Fig 1. Analytical Quality by Design (AQbD) workflow based on ICH Q14 guidelines.

Step-by-Step HPLC Method Development Protocol

Step 1: Stationary Phase Selection
  • Action: Select a high-purity, end-capped C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm particle size).

  • Rationale: End-capping minimizes secondary interactions between the weakly basic pyrimidine nitrogens and residual surface silanols on the silica matrix, which would otherwise cause peak tailing. The 150 mm length provides sufficient theoretical plates ( N>5000 ) to resolve closely eluting degradation products[4].

Step 2: Mobile Phase & pH Optimization
  • Action: Prepare Mobile Phase A: 10 mM Ammonium Acetate buffer, adjusted to pH 6.0 with dilute acetic acid. Mobile Phase B: HPLC-grade Acetonitrile.

  • Rationale: As established in the causality analysis, pH 6.0 ensures the pyrimidine ring is fully deprotonated (neutral). Ammonium acetate is chosen over phosphate buffers because it is highly soluble in acetonitrile and fully compatible with LC-MS, allowing for seamless orthogonal mass verification of unknown impurities during forced degradation[3].

Step 3: Gradient Design
  • Action: Implement a linear gradient starting at 5% B to retain the polar hydroxymethyl moiety, ramping to 90% B to elute strongly retained lipophilic degradants.

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the analyte band)

    • 2.0 - 12.0 min: 5% 60% B

    • 12.0 - 15.0 min: 60% 90% B (Column wash)

    • 15.0 - 20.0 min: 5% B (Re-equilibration)

Step 4: Sample Preparation
  • Action: Dissolve the standard in a diluent matching the initial mobile phase conditions (95% Buffer : 5% Acetonitrile).

  • Rationale: Injecting a sample in a solvent stronger than the initial mobile phase causes "solvent mismatch," leading to peak distortion or splitting. Matching the diluent ensures perfect peak symmetry[5].

Table 1: Optimized Chromatographic Conditions
ParameterOptimized SettingJustification
Column C18, 150 × 4.6 mm, 3.5 µmBalances resolution and run time; end-capped to prevent silanol interactions.
Mobile Phase A 10 mM Ammonium Acetate (pH 6.0)Keeps analyte neutral; LC-MS compatible.
Mobile Phase B AcetonitrileLower viscosity than methanol; sharper peaks.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 30°CReduces mobile phase viscosity and stabilizes retention times.
Injection Volume 10 µLPrevents column overloading while maintaining sensitivity.
Detection (PDA) 254 nm (Extract), 200-400 nm (Scan)Captures the pyrimidine π→π∗ transition; enables peak purity analysis.

Method Validation Protocol (ICH Q2(R2))

To ensure the method is a self-validating system, it must be subjected to rigorous validation per ICH Q2(R2)[2].

Specificity & Forced Degradation (Stress Testing)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present (degradants, matrix)[2].

Protocol: Subject the API to five stress conditions. Analyze the samples using a Photodiode Array (PDA) detector to calculate the Peak Purity Angle vs. Peak Purity Threshold. A purity angle less than the threshold validates that the (2-Cyclopropylpyrimidin-4-yl)methanol peak is not co-eluting with any degradant.

ForcedDegradation API (2-Cyclopropylpyrimidin-4-yl)methanol Acid Acid Stress (0.1N HCl, 60°C) API->Acid Base Base Stress (0.1N NaOH, 60°C) API->Base Ox Oxidative Stress (3% H2O2, RT) API->Ox Thermal Thermal Stress (Solid, 105°C) API->Thermal Photo Photolytic Stress (UV/Vis, 1.2M lux-hr) API->Photo Analysis HPLC-PDA/MS Analysis Peak Purity & Mass Balance Acid->Analysis Base->Analysis Ox->Analysis Thermal->Analysis Photo->Analysis

Fig 2. Forced degradation protocol for specificity validation per ICH Q2(R2).

Linearity, Accuracy, and Precision
  • Linearity: Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 100 µg/mL). Acceptance criteria: Correlation coefficient ( R2 ) 0.999.

  • Accuracy: Perform recovery studies by spiking known amounts of API into a placebo matrix at 80%, 100%, and 120% levels. Acceptance criteria: 98.0% - 102.0% recovery.

  • Precision (Repeatability): Inject the 100% standard preparation six times consecutively. Acceptance criteria: %RSD of peak areas 2.0%.

Table 2: System Suitability Criteria (Self-Validating Metrics)

Every analytical run must pass these criteria before sample data is accepted, ensuring real-time operational trustworthiness[4].

ParameterFormula / DefinitionAcceptance CriteriaScientific Causality
Retention Factor ( k′ ) k′=(tR​−t0​)/t0​ 2.0Ensures the analyte is retained long enough to avoid interference from unretained void volume peaks.
Tailing Factor ( Tf​ ) Tf​=W0.05​/2f 1.5Verifies the absence of secondary silanol interactions or column overloading.
Theoretical Plates ( N ) N=16(tR​/W)2 5000Confirms the column maintains sufficient kinetic efficiency for sharp peak shapes.
Resolution ( Rs​ ) Rs​=2(tR2​−tR1​)/(W1​+W2​) 2.0 (from nearest degradant)Guarantees baseline separation for accurate integration and quantitation.

References

  • Pharmaguideline. "Steps for HPLC Method Development." pharmaguideline.com. Available at:[Link]

  • Asian Journal of Pharmaceutical Analysis. "A Review of HPLC Method Development and Validation as per ICH Guidelines." ajpaonline.com. Available at:[Link]

  • PharmaCores. "HPLC Method development: an overview." pharmacores.com. Available at: [Link]

  • Chemikart. "1341957-76-3 | A2B Chem - (2-Cyclopropylpyrimidin-4-yl)methanol." chemikart.com. Available at: [Link]

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." europa.eu. Available at: [Link]

  • European Medicines Agency (EMA) / ICH. "ICH Q14 Analytical procedure development - Scientific guideline." europa.eu. Available at:[Link]

Sources

Application

Solubility of (2-Cyclopropylpyrimidin-4-yl)methanol in common organic solvents

Application Note: Solubility Profiling and Solvent Selection for (2-Cyclopropylpyrimidin-4-yl)methanol in Organic Synthesis Abstract (2-Cyclopropylpyrimidin-4-yl)methanol (CAS: 1240725-54-5) is a critical building block...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solubility Profiling and Solvent Selection for (2-Cyclopropylpyrimidin-4-yl)methanol in Organic Synthesis

Abstract (2-Cyclopropylpyrimidin-4-yl)methanol (CAS: 1240725-54-5) is a critical building block in the synthesis of advanced pharmaceutical intermediates, notably thienopyrimidine derivatives that exhibit pro-apoptotic properties for oncology and autoimmune indications[1]. This application note details the physicochemical rationale behind its solubility profile in common organic solvents and provides a validated, self-correcting protocol for thermodynamic solubility determination using the industry-standard shake-flask method.

Physicochemical Profiling & Structural Causality

The solubility of (2-cyclopropylpyrimidin-4-yl)methanol is governed by its distinct structural motifs, which dictate its intermolecular interactions with various solvents:

  • Hydroxymethyl Group (-CH2OH) : Acts as a strong hydrogen bond donor and acceptor. This functional group heavily favors solvation in polar protic solvents (e.g., Methanol, Ethanol) and polar aprotic solvents (e.g., DMSO, DMF) by forming strong dipole-dipole and hydrogen-bonding networks.

  • Pyrimidine Core : The diazine ring presents two nitrogen atoms that serve as potent hydrogen bond acceptors. This enhances the molecule's solubility in hydrogen-bond donating solvents and highly polar environments.

  • Cyclopropyl Ring : Introduces a localized region of lipophilicity and steric bulk. While it decreases aqueous solubility compared to unsubstituted pyrimidines, it significantly enhances solubility in moderately polar organic solvents like Dichloromethane (DCM) and Ethyl Acetate (EtOAc). This lipophilic contribution is crucial for downstream liquid-liquid extractions and cross-coupling reactions.

Empirical Solubility Profile in Common Organic Solvents

Based on structural analogs and standard pharmaceutical profiling, the solubility of (2-cyclopropylpyrimidin-4-yl)methanol is categorized below. Note: Values are representative estimates for room temperature (25°C) based on structural polarity indices.

Solvent CategorySolventDielectric Constant (ε)Estimated SolubilityMechanistic Rationale
Polar Aprotic DMSO46.7> 100 mg/mL (Highly Soluble)Strong dipole-dipole interactions; excellent disruption of the crystal lattice. Ideal for biological assay stock solutions.
Polar Aprotic DMF36.7> 100 mg/mL (Highly Soluble)Strong H-bond acceptor capabilities interacting favorably with the hydroxymethyl group.
Polar Protic Methanol32.750 - 100 mg/mL (Soluble)Extensive hydrogen bonding network with both the pyrimidine nitrogens and the hydroxyl group.
Moderately Polar Dichloromethane (DCM)9.110 - 50 mg/mL (Moderately Soluble)Favorable dispersion forces with the cyclopropyl and pyrimidine rings. Preferred solvent for etherification.
Moderately Polar Ethyl Acetate (EtOAc)6.010 - 50 mg/mL (Moderately Soluble)Moderate H-bond acceptor; provides a good balance of lipophilicity and polarity.
Non-Polar Hexane / Heptane~1.9< 1 mg/mL (Poorly Soluble)Inability of the solvent to break the intermolecular hydrogen bonds of the pure solid lattice.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

To accurately quantify the solubility of (2-cyclopropylpyrimidin-4-yl)methanol for process chemistry or formulation, the thermodynamic shake-flask method remains the gold standard[2][3]. This protocol incorporates self-validating checkpoints to ensure true thermodynamic equilibrium is achieved.

Materials:

  • (2-Cyclopropylpyrimidin-4-yl)methanol (Purity >95%)

  • HPLC-grade solvents (DMSO, MeOH, DCM, etc.)

  • Orbital shaker with precise temperature control

  • 0.45 µm PTFE syringe filters

  • HPLC-UV system for quantification

Step-by-Step Methodology:

  • Preparation of Saturated Solutions : Weigh approximately 50 mg of the compound into a 2 mL glass HPLC vial. Add 0.5 mL of the target organic solvent.

    • Causality: A visible excess of solid must remain to ensure the solution is saturated. If the solid completely dissolves, add more compound in 10 mg increments until a persistent suspension is achieved[4].

  • Equilibration : Seal the vials and place them in an orbital shaker set to 25°C ± 0.5°C at 300 rpm.

    • Causality: Precise temperature control is critical, as solubility is highly temperature-dependent. Continuous agitation ensures maximal surface area contact between the solid and solvent, driving the system toward equilibrium.

  • Self-Validating Equilibrium Check : Sample the suspension at 24 hours and 48 hours.

    • Causality: Equilibrium is confirmed only when the concentration difference between the 24h and 48h time points is <5%[4]. If the concentration continues to rise, extend the shaking time to 72 hours.

  • Phase Separation : Centrifuge the vials at 10,000 rpm for 10 minutes to pellet the undissolved solid. Carefully draw the supernatant and filter it through a 0.45 µm PTFE syringe filter.

    • Causality: PTFE is used to prevent nonspecific binding or degradation of the filter matrix, which is a common failure point when using nylon or cellulose filters with harsh organic solvents like DCM or DMF.

  • Dilution and Quantification : Dilute the filtered supernatant with a compatible mobile phase (e.g., Acetonitrile/Water) by a factor of 1:100 or 1:1000 to fit within the linear dynamic range of your HPLC-UV calibration curve.

  • Data Analysis : Calculate the concentration using a pre-established standard curve (monitored at the compound's λmax, typically around 240-260 nm for pyrimidine derivatives).

Application Workflow Visualization

The following diagram illustrates the logical progression from solubility screening to downstream application in the synthesis of pro-apoptotic thienopyrimidine derivatives.

SolubilityWorkflow Compound (2-Cyclopropylpyrimidin-4-yl)methanol Solid API Building Block SolubilityScreen Thermodynamic Solubility Screening (Shake-Flask Method, 25°C) Compound->SolubilityScreen EquilibriumCheck Equilibrium Validation (ΔC < 5% between 24h & 48h) SolubilityScreen->EquilibriumCheck SolventSelect Solvent Selection based on Downstream Application EquilibriumCheck->SolventSelect PolarAprotic DMSO / DMF (High Solubility >100 mg/mL) SolventSelect->PolarAprotic Biological Assays ModPolar DCM / THF (Moderate Sol. 10-50 mg/mL) SolventSelect->ModPolar Chemical Synthesis BioAssay In Vitro Bioassay Stock (Cellular Screening) PolarAprotic->BioAssay Synthesis SNAr / Etherification (Pro-Apoptotic Thienopyrimidines) ModPolar->Synthesis

Workflow from thermodynamic solubility screening to downstream synthetic and biological applications.

Mechanistic Insights in Solvent Selection for Synthesis

When utilizing (2-cyclopropylpyrimidin-4-yl)methanol in drug development, solvent selection directly impacts reaction kinetics and yield:

  • For Etherification Reactions : In the synthesis of thienopyrimidine derivatives (which target apoptotic pathways in cancer therapy), the hydroxymethyl group acts as a nucleophile[1]. Solvents like DCM or THF are preferred. While the compound is only moderately soluble in these solvents, they do not compete as nucleophiles and allow for the effective use of bases (like NaH or DIPEA) to deprotonate the alcohol, driving the reaction forward without solvent interference.

  • For Stock Solutions : If the compound or its immediate derivatives are being tested in cellular assays, DMSO is the mandatory solvent. The strong dipole of DMSO effectively breaks the crystal lattice, ensuring complete dissolution at high concentrations (e.g., 10 mM to 100 mM stock solutions) without precipitating upon initial dilution in aqueous assay buffers[3].

References

  • United States Patent 9,670,227 B2: New thienopyrimidine derivatives, a process for their preparation and pharmaceutical compositions containing them. Google Patents.
  • Lund University Publications : Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at:[Link]

  • American Pharmaceutical Review : Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Available at:[Link]

  • World Health Organization (WHO) : Multisource (generic) pharmaceutical products: guidelines on registration requirements to establish interchangeability (Annex 6). Available at:[Link]

Sources

Method

Application Note: Synthesis and High-Throughput Screening Protocols for (2-Cyclopropylpyrimidin-4-yl)methanol Derivatives

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Advanced Methodology & High-Throughput Screening (HTS) Protocol Scientific Rationale & Introduction Pyrimidine deri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Advanced Methodology & High-Throughput Screening (HTS) Protocol

Scientific Rationale & Introduction

Pyrimidine derivatives represent a highly privileged class of heterocyclic scaffolds in modern drug discovery, exhibiting profound therapeutic potential across oncology, inflammation, and metabolic diseases[1]. The integration of specific functional groups into the pyrimidine core drastically alters its pharmacokinetic and pharmacodynamic profiles.

The compound (2-Cyclopropylpyrimidin-4-yl)methanol serves as a highly versatile synthetic intermediate. The rationale for utilizing this specific scaffold is threefold:

  • The Cyclopropyl Motif: The introduction of a cyclopropyl group at the C2 position enhances the molecule's lipophilicity and metabolic stability compared to linear alkyl chains, while its rigid geometry allows it to optimally occupy hydrophobic pockets within kinase active sites[2].

  • The Hydroxymethyl Handle: The C4-hydroxymethyl group acts as a versatile synthetic handle, enabling rapid diversification via etherification, esterification, or amination to generate large, diverse compound libraries required for High-Throughput Screening (HTS)[3].

  • Target Versatility: Derivatives of this scaffold have demonstrated potent activity as ATP-competitive kinase inhibitors (e.g., EGFR, PI3K) and anti-inflammatory agents[4].

This application note details a self-validating synthetic route for (2-Cyclopropylpyrimidin-4-yl)methanol and outlines robust, scalable HTS protocols to evaluate its derivatives.

Chemical Synthesis Protocol

To ensure high yield and purity, the synthesis is designed as a self-validating, three-step linear sequence. Analytical checkpoints (TLC, LC-MS) are embedded at each step to confirm intermediate fidelity before progression.

Causality in Reagent Selection
  • Acetal Protection: The condensation of amidines with dicarbonyl equivalents requires basic conditions. If a free aldehyde were used, it would undergo rapid aldol condensation or Cannizzaro reactions, destroying the precursor. Utilizing an acetal-protected enaminone prevents these side reactions[3].

  • Chemoselective Reduction: Sodium borohydride (NaBH₄) is selected for the final step because it selectively reduces the aldehyde to the corresponding alcohol without reducing the aromatic pyrimidine ring.

Step-by-Step Methodology

Step 1: Pyrimidine Ring Formation (Condensation)

  • Reaction: Suspend cyclopropanecarboxamidine hydrochloride (1.0 equiv) and 1,1-dimethoxy-4-(dimethylamino)but-3-en-2-one (1.05 equiv) in anhydrous methanol.

  • Activation: Add sodium methoxide (NaOMe, 1.2 equiv) dropwise at 0°C. Causality: NaOMe neutralizes the hydrochloride salt, liberating the free amidine to initiate the nucleophilic attack on the enaminone.

  • Cyclization: Heat the mixture to reflux for 4 hours.

  • Validation Checkpoint: Monitor via LC-MS. The disappearance of the amidine mass and the appearance of the [M+H]+ peak for 2-cyclopropyl-4-(dimethoxymethyl)pyrimidine confirms successful cyclization.

Step 2: Acetal Deprotection

  • Hydrolysis: Concentrate the reaction mixture in vacuo, re-dissolve in a 1:1 mixture of THF and water, and add 1N HCl until the pH reaches 2.0.

  • Stirring: Stir at room temperature for 2 hours.

  • Validation Checkpoint: TLC (Hexane/EtOAc 7:3) should show complete conversion to a lower-Rf spot (2-cyclopropylpyrimidine-4-carbaldehyde).

Step 3: Chemoselective Reduction

  • Reduction: Cool the crude aldehyde solution to 0°C. Add NaBH₄ (1.5 equiv) in small portions to control hydrogen gas evolution.

  • Quenching: Stir for 1 hour at 0°C, then quench meticulously with saturated aqueous NH₄Cl. Causality: NH₄Cl safely neutralizes excess hydride without creating highly basic conditions that could degrade the product.

  • Isolation: Extract with ethyl acetate (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography to yield pure (2-Cyclopropylpyrimidin-4-yl)methanol.

Synthesis Workflow Visualization

SynthesisWorkflow A Cyclopropanecarboxamidine Hydrochloride C Base-Promoted Cyclization (NaOMe, MeOH, Reflux) A->C B Enaminone Precursor (Acetal Protected) B->C D 2-Cyclopropyl-4- (dimethoxymethyl)pyrimidine C->D E Acidic Hydrolysis (1N HCl, THF/H2O) D->E F 2-Cyclopropylpyrimidine- 4-carbaldehyde E->F G Chemoselective Reduction (NaBH4, 0°C) F->G H (2-Cyclopropylpyrimidin- 4-yl)methanol G->H I HTS Library Diversification (Etherification/Amination) H->I

Caption: Workflow for the synthesis and diversification of (2-Cyclopropylpyrimidin-4-yl)methanol.

High-Throughput Screening (HTS) Implementation

Once the (2-Cyclopropylpyrimidin-4-yl)methanol core is diversified into a compound library, it must be evaluated using robust HTS methodologies[5]. The following protocols utilize self-validating controls to ensure data integrity.

Biochemical Assay: TR-FRET Kinase Profiling

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for kinase HTS due to its low background interference and high sensitivity[1].

Self-Validating System: This assay includes Staurosporine (a pan-kinase inhibitor) as a positive control and 1% DMSO as a negative control. The assay is only deemed valid if the calculated Z'-factor is ≥ 0.6.

Protocol:

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 10 nL of library compounds (10 mM in DMSO) into a 384-well low-volume ProxiPlate.

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., EGFR) and ATP/substrate mixture in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes. Causality: 60 minutes ensures steady-state kinetics are reached for accurate IC₅₀ determination.

  • Detection: Add 5 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and stop the kinase reaction), a Europium-labeled anti-phospho antibody, and an XL665-conjugated tracer.

  • Readout: Incubate for 60 minutes, then read on a microplate reader (Excitation: 337 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm ratio.

Cell-Based Assay: Viability & Cytotoxicity

To evaluate the physiological efficacy of the pyrimidine derivatives, a cell-based MTT or CellTiter-Glo assay is performed against human tumor cell lines (e.g., A549 lung carcinoma)[5].

Protocol:

  • Seed A549 cells at 2,000 cells/well in 384-well tissue culture plates. Incubate overnight at 37°C, 5% CO₂.

  • Pin-transfer 50 nL of the diversified pyrimidine compounds into the assay plates.

  • Incubate for 72 hours. Causality: A 72-hour exposure is required to capture compounds that induce apoptosis over multiple cell division cycles.

  • Add 10 µL of CellTiter-Glo reagent, shake for 2 minutes to induce cell lysis, and incubate for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence to determine cell viability relative to DMSO controls.

HTS Workflow Visualization

HTSPathway A Compound Library (384-well plates) B Acoustic Liquid Handling (10 nL Dispensing) A->B C Incubation with Target Kinase (EGFR / PI3K) B->C D Addition of TR-FRET Reagents (Eu-Antibody & Tracer) C->D E Fluorescence Emission (665nm / 615nm ratio) D->E F Data Normalization (Z'-factor Validation) E->F G Hit Identification (IC50 Determination) F->G

Caption: High-throughput screening workflow utilizing TR-FRET for kinase inhibitor hit identification.

Quantitative Data Presentation

The following table summarizes representative HTS data for a subset of diversified (2-Cyclopropylpyrimidin-4-yl)methanol derivatives, demonstrating how structure-activity relationships (SAR) are tracked during the screening process[1],[6].

Compound IDR-Group Substitution (at C4-O)EGFR IC₅₀ (nM)PI3K IC₅₀ (nM)A549 Cytotoxicity IC₅₀ (µM)LogP (Calculated)
CP-001 -H (Parent Alcohol)>10,000>10,000>50.01.24
CP-012 3-Fluorobenzyl ether451,2008.43.10
CP-045 4-(Methylpiperazin-1-yl)benzyl128502.12.85
CP-088 Thienopyrimidine conjugate3450.44.05
Control Erlotinib (Standard)2N/A0.83.30

Note: The parent alcohol (CP-001) shows no target activity, validating its role purely as a structural scaffold. Conjugation with bulky, heteroaromatic systems (CP-088) drastically increases potency.

Conclusion

The (2-Cyclopropylpyrimidin-4-yl)methanol scaffold is a highly valuable asset in the medicinal chemist's toolkit. By employing the self-validating synthetic route described herein, researchers can reliably produce this intermediate at scale. Furthermore, integrating the resulting derivatives into rigorously controlled TR-FRET and cell-based HTS workflows allows for the rapid identification of potent, selective hits for downstream oncology and immunology drug development. Proper system preparation and structural tracking are paramount to successfully transitioning these hits into lead compounds[6].

References

  • Application Notes and Protocols for High-Throughput Screening of Pyrimidinediol Derivatives. Benchchem.
  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews.
  • EP2886545B1 - New thienopyrimidine derivatives, a process for their preparation and pharmaceutical compositions containing them. Google Patents.
  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Publishing.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications.

Sources

Application

Advanced Crystallization and Isolation Protocols for (2-Cyclopropylpyrimidin-4-yl)methanol

Application Note & Methodological Guide for Pharmaceutical Intermediates Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Introduction and Mechanistic Context (2-Cyclopropylpy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Methodological Guide for Pharmaceutical Intermediates Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Introduction and Mechanistic Context

(2-Cyclopropylpyrimidin-4-yl)methanol is a critical synthetic intermediate utilized extensively in the development of targeted therapeutics, most notably in the synthesis of pro-apoptotic thienopyrimidine derivatives for oncology and autoimmune disease treatments [1].

The structural motif of this molecule—a pyrimidine core substituted with a lipophilic cyclopropyl group at the 2-position and a polar hydroxymethyl moiety at the 4-position—presents unique physicochemical challenges during downstream processing. The molecule exhibits amphiphilic tendencies: the hydroxymethyl group acts as a strong hydrogen bond donor and acceptor, driving solubility in polar solvents, while the cyclopropyl ring imparts localized lipophilicity.

Achieving high-purity isolation requires a strategic departure from simple evaporative techniques. This guide details a highly controlled, self-validating anti-solvent crystallization protocol designed to maximize yield while rigorously purging synthetic impurities (such as unreacted cyclopropanecarboxamidine and dimethoxymethyl intermediates) [3].

Physicochemical Profiling

Understanding the quantitative properties of the target molecule is the first step in designing a robust isolation system. The data below informs the thermodynamic boundaries of our crystallization strategy [2].

PropertyValue / Description
Chemical Name (2-Cyclopropylpyrimidin-4-yl)methanol
CAS Number 1240725-54-5
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol
SMILES OCc1ccnc(n1)C2CC2
H-Bond Donors 1 (Hydroxyl group)
H-Bond Acceptors 3 (Pyrimidine nitrogens, Hydroxyl oxygen)
Solubility Profile Soluble in EtOAc, MeOH, DCM; Insoluble in Alkanes

Strategic Solvent Selection and Causality

In process chemistry, solvent selection cannot be arbitrary; it must be driven by thermodynamic causality. For (2-Cyclopropylpyrimidin-4-yl)methanol, we employ a binary Ethyl Acetate (EtOAc) / Heptane system.

  • The Causality of the Primary Solvent (EtOAc): EtOAc is a moderately polar, aprotic solvent. It disrupts the intermolecular hydrogen bonding of the API's hydroxymethyl groups just enough to highly solubilize the compound at elevated temperatures (50–60 °C), without forming unbreakable solvates.

  • The Causality of the Anti-Solvent (Heptane): Heptane is highly non-polar and fully miscible with EtOAc. As it is introduced, it selectively lowers the dielectric constant of the bulk solution. Because the pyrimidine-methanol derivative cannot form favorable interactions with the aliphatic chains of heptane, the chemical potential of the solute increases until supersaturation is achieved.

  • Prevention of Occlusion: If we were to use a purely cooling-based crystallization in a single solvent, rapid precipitation would trap impurities within the crystal lattice (occlusion). By using an anti-solvent approach coupled with a strict cooling ramp, we maintain the system within the metastable zone, allowing for orderly crystal lattice assembly that naturally excludes structurally dissimilar impurities.

SolventLogic N1 Target: High Purity & Yield N2 Primary Solvent: Ethyl Acetate (High solubility for API) N1->N2 N3 Anti-Solvent: Heptane (Low solubility, miscible with EtOAc) N1->N3 N5 Controlled Supersaturation N2->N5 N3->N5 N4 Impurities Remain in Solution N5->N4 N6 Optimal Crystal Habit N5->N6

Caption: Logical relationship of solvent selection driving optimal crystal habit and purity.

Experimental Workflow

The following diagram maps the critical path from the crude reaction mixture to the isolated, highly pure crystalline product.

G A Crude Reaction Mixture (Post-Synthesis) B Liquid-Liquid Extraction (EtOAc / H2O) A->B Phase Separation C Organic Phase Concentration (Vacuum Distillation) B->C Moisture Removal D Anti-Solvent Addition (Heptane Dropwise) C->D Supersaturation E Controlled Cooling (0.5 °C/min to 5 °C) D->E Nucleation F Filtration & Washing (Cold Heptane) E->F Crystal Growth G Vacuum Drying (40 °C, 24h) F->G Solvent Removal H Pure Crystalline (2-Cyclopropylpyrimidin-4-yl)methanol G->H Final Yield

Caption: Isolation and anti-solvent crystallization workflow for pyrimidine derivatives.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Each critical phase contains a diagnostic check to ensure the physical chemistry of the system is behaving as intended before proceeding to the next step.

Phase 1: Post-Reaction Isolation & Extraction
  • Quench and Extract: Following the reduction of the dimethoxymethyl intermediate [1], quench the reaction mixture with saturated aqueous NaHCO₃ to neutralize any residual acid. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL per gram of theoretical yield).

  • Wash: Wash the combined organic layers with brine (50 mL) to remove residual aqueous-soluble impurities.

  • Dry and Concentrate: Dry the organic phase over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure (40 °C, 150 mbar) until the total volume is reduced to approximately 5 mL per gram of expected product.

    • Self-Validation Check: The concentrated solution should be a free-flowing, pale yellow liquid. If an oil separates, the solvent volume is too low; add 1-2 mL of EtOAc and warm to 50 °C until homogeneous.

Phase 2: Anti-Solvent Crystallization
  • Heating: Transfer the concentrated EtOAc solution to a jacketed crystallizer equipped with an overhead stirrer. Heat the solution to 55 °C.

  • Anti-Solvent Titration: Begin adding Heptane dropwise at a rate of 0.5 mL/min. Continue addition until a faint, persistent turbidity (cloud point) is observed.

    • Self-Validation Check (The Cloud Point Test): Stop the Heptane addition. Wait 3 minutes. If the solution clears, you have not reached the metastable limit; add more Heptane. If the turbidity persists, the system is perfectly supersaturated.

  • Seeding (Optional but Recommended): Once the cloud point is stabilized, add 0.5% w/w of pure (2-Cyclopropylpyrimidin-4-yl)methanol seed crystals.

    • Self-Validation Check: Observe the seeds for 5 minutes. If they dissolve, the solution is undersaturated (lower the temperature by 2 °C and re-seed). If they remain suspended with sharp edges, nucleation has successfully initiated.

  • Controlled Cooling Ramp: Initiate a linear cooling ramp of 0.5 °C/min from 55 °C down to 5 °C.

    • Causality: This slow cooling rate ensures that crystal growth dominates over secondary nucleation, yielding large, filterable crystals rather than an amorphous paste.

Phase 3: Filtration and Drying
  • Aging: Hold the suspension at 5 °C for 2 hours to maximize the depletion of the solute from the mother liquor.

  • Filtration: Filter the resulting slurry through a sintered glass funnel (Porosity 3) under vacuum.

  • Washing: Wash the filter cake with two portions of pre-chilled (0 °C) Heptane (2 mL per gram of product).

    • Causality: Cold heptane displaces the EtOAc-rich mother liquor containing impurities without dissolving the crystallized product.

  • Drying: Transfer the crystals to a vacuum oven. Dry at 40 °C under high vacuum (<10 mbar) for 24 hours to remove residual solvents.

Analytical Validation

To confirm the success of the crystallization, the isolated material must be subjected to the following analytical suite:

  • HPLC (Purity): Run on a C18 column using a Water/Acetonitrile gradient (with 0.1% TFA). The target purity should be >99.0% AUC.

  • ¹H NMR (Identity & Residual Solvent): Confirm structure and check for residual EtOAc (singlet at ~2.0 ppm, quartet at ~4.0 ppm) or Heptane. The cyclopropyl protons should be distinctly visible [3].

  • XRPD (Polymorphism): X-Ray Powder Diffraction should be utilized to confirm the crystalline habit of the batch matches the desired polymorphic form, ensuring batch-to-batch consistency for downstream API synthesis.

References

  • European Patent Office. (2014). EP2886545B1 - New thienopyrimidine derivatives, a process for their preparation and pharmaceutical compositions containing them. Google Patents.
  • United States Patent and Trademark Office. (2017). US9670227B2 - Thienopyrimidine derivatives, a process for their preparation and pharmaceutical compositions containing them. Google Patents.
Method

Comprehensive Application Note: In Vitro Assay Protocols for Thienopyrimidine-Based Mcl-1 Inhibitors Derived from (2-Cyclopropylpyrimidin-4-yl)methanol

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Mechanistic Rationale The evasion of apoptosis is a h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Mechanistic Rationale

The evasion of apoptosis is a hallmark of oncogenesis, frequently driven by the overexpression of anti-apoptotic Bcl-2 family proteins[1]. Among these, Myeloid Cell Leukemia 1 (Mcl-1) has emerged as a critical survival factor in various hematological malignancies (e.g., Multiple Myeloma, AML) and solid tumors[2].

The development of small-molecule BH3 mimetics targeting Mcl-1 requires highly optimized chemical scaffolds to disrupt the protein-protein interaction (PPI) between Mcl-1 and pro-apoptotic executioners like Bak and Bax[3]. (2-Cyclopropylpyrimidin-4-yl)methanol (CAS: 1240725-54-5) serves as a highly specialized, critical building block in the synthesis of potent thienopyrimidine-class Mcl-1 inhibitors, such as the clinical precursor S63845[4].

Structural Causality: During structure-based drug design (SBDD), the cyclopropyl and pyrimidine moieties of this building block are engineered to project deeply into the P2 and P4 hydrophobic pockets of the Mcl-1 BH3-binding groove[2]. The pyrimidine nitrogen atoms provide essential geometry for favorable solvent interactions, while the cyclopropyl group offers optimal steric bulk to displace the native BH3 helix. Assaying derivatives of this building block requires highly sensitive, self-validating in vitro systems to confirm both biochemical affinity and functional cellular efficacy[5].

Mcl1_Pathway Mcl1 Mcl-1 Protein (Anti-apoptotic) BakBax Bak/Bax (Pro-apoptotic) Mcl1->BakBax Sequesters & Inhibits MOMP MOMP (Cytochrome c release) BakBax->MOMP Oligomerization Inhibitor Thienopyrimidine Inhibitor (Derived from Building Block) Inhibitor->Mcl1 Binds BH3 Groove (Disrupts PPI) Apoptosis Apoptosis (Caspase 3/7 Activation) MOMP->Apoptosis Execution

Mechanism of Mcl-1 inhibition by thienopyrimidine derivatives leading to apoptosis.

Quantitative Data: Affinity & Selectivity Profiles

To contextualize the assay readouts, the following table summarizes the expected quantitative benchmarks when evaluating thienopyrimidine derivatives synthesized using (2-Cyclopropylpyrimidin-4-yl)methanol against Mcl-1 and off-target Bcl-2 family members[2].

Compound StageTarget ProteinBinding Affinity ( Kd​ / IC50​ )Selectivity Window
Early Thienopyrimidine FragmentHuman Mcl-1~40 μ MLow
Optimized Derivative (e.g., S63845)Human Mcl-10.19 nM>10,000-fold vs Bcl-2
Optimized Derivative (e.g., S63845)Human Bcl-2>10,000 nMN/A
Optimized Derivative (e.g., S63845)Human Bcl-xL>10,000 nMN/A

In Vitro Assay Protocols

The following protocols represent a self-validating cascade. We begin with biochemical target engagement (TR-FRET) and progress to functional cellular validation (Caspase-3/7).

Protocol A: Time-Resolved FRET (TR-FRET) Competitive Binding Assay

Purpose: To quantify the binding affinity ( IC50​ and Ki​ ) of synthesized thienopyrimidine inhibitors to the Mcl-1 BH3 groove[6]. Causality & Rationale: Standard fluorescence polarization (FP) assays are susceptible to auto-fluorescence from small-molecule inhibitors. TR-FRET utilizes a Terbium (Tb)-labeled anti-His antibody and a FITC-labeled BIM BH3 tracer peptide. The long emission half-life of Terbium allows for a time-gated measurement (e.g., 100 µs delay), completely bypassing the short-lived auto-fluorescence of the thienopyrimidine compounds, ensuring zero false-positive artifacts.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 0.005% Tween-20, and 1 mM DTT.

    • Expert Insight: The inclusion of 0.005% Tween-20 is non-negotiable. Thienopyrimidine derivatives are highly hydrophobic; lacking a surfactant, they will form colloidal aggregates, leading to promiscuous, non-specific protein inhibition.

  • Reagent Formulation: Prepare a 2X master mix containing 4 nM His-tagged human Mcl-1 protein and 4 nM Tb-labeled anti-His antibody. Prepare a separate 2X solution of 20 nM FITC-BIM BH3 peptide.

  • Compound Titration: Perform an 11-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Transfer 100 nL of the compound to a 384-well low-volume black microplate using an acoustic liquid handler (e.g., Echo 550) to maintain a final DMSO concentration of 1%.

  • Incubation: Add 5 µL of the Mcl-1/Antibody mix to the plate, followed by 5 µL of the FITC-BIM tracer. Centrifuge at 1000 x g for 1 minute. Incubate in the dark at room temperature for 2 hours to reach equilibrium.

  • Detection & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission 1: 495 nm (Tb); Emission 2: 520 nm (FITC); Delay: 100 µs).

    • Self-Validating QC: Calculate the Z'-factor using DMSO-only wells (high FRET) and wells containing 10 µM of a known saturating unlabeled BIM peptide (low FRET). Proceed with data analysis only if Z' > 0.65.

Assay_Workflow Step1 Compound Preparation (DMSO Stocks) Step2 Incubation with Mcl-1 & Tracer Step1->Step2 Step3 TR-FRET Signal Detection Step2->Step3 Step4 IC50 & Ki Calculation Step3->Step4

Step-by-step TR-FRET assay workflow for evaluating Mcl-1 inhibitor binding affinity.

Protocol B: Cellular Caspase-3/7 Activation Assay (Functional Validation)

Purpose: To confirm that the biochemical affinity of the (2-Cyclopropylpyrimidin-4-yl)methanol-derived inhibitor translates into on-target, functional apoptosis in living cells[5]. Causality & Rationale: Biochemical binding does not guarantee cellular permeability or intracellular target engagement. Furthermore, to prove selectivity in a cellular context, we utilize a dual-cell line self-validating system: H929 cells (strictly Mcl-1 dependent) and RS4;11 cells (strictly Bcl-2 dependent)[3]. A successful Mcl-1 inhibitor must induce Caspase-3/7 cleavage in H929, but not in RS4;11.

Step-by-Step Methodology:

  • Cell Seeding: Harvest H929 and RS4;11 cells in logarithmic growth phase. Seed at a density of 10,000 cells/well in 50 µL of RPMI-1640 medium (supplemented with 10% FBS) into a 384-well white opaque tissue culture plate.

  • Compound Treatment: Dispense the thienopyrimidine inhibitors (0.1 nM to 10 µM final concentration) directly into the wells.

    • Expert Insight: Include Venetoclax (a selective Bcl-2 inhibitor) as a control. Venetoclax should kill RS4;11 cells but spare H929 cells, providing a perfect inverse validation of your Mcl-1 inhibitor's selectivity.

  • Incubation: Incubate the plates at 37°C, 5% CO2​ for exactly 16 hours.

    • Rationale: 16 hours is the optimal window to capture peak Caspase-3/7 activation before secondary necrosis degrades the luminescent signal.

  • Caspase Detection: Equilibrate plates to room temperature for 30 minutes. Add 50 µL of Caspase-Glo® 3/7 Reagent (Promega) to each well. Shake at 300 rpm for 2 minutes to lyse cells, then incubate in the dark for 30 minutes.

  • Readout: Measure luminescence. Plot the fold-induction of luminescence against compound concentration to determine the cellular EC50​ .

References

  • United States Patent US9670227B2 - New thienopyrimidine derivatives, a process for their preparation and pharmaceutical compositions containing them. (Details the synthesis utilizing Preparation 9be: (2-Cyclopropylpyrimidin-4-yl)methanol). 4

  • MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - National Center for Biotechnology Information (PMC). (Discusses the thienopyrimidine scaffold, S63845, and binding to P2/P4 pockets). 2

  • Mcl-1 Inhibition: Managing Malignancy in Multiple Myeloma - Frontiers in Oncology. (Highlights the role of Mcl-1 in Multiple Myeloma and the efficacy of S63845). 1

  • Structure-Guided Discovery of a Selective Mcl-1 Inhibitor with Cellular Activity - PubMed (Kotschy et al., 2019). (Details fragment screening and optimization of thienopyrimidine amino acids). 5

  • Development of Potent Mcl-1 Inhibitors: Structural Investigations on Macrocycles Originating from a DNA-Encoded Chemical Library Screen - Journal of Medicinal Chemistry (ACS Publications). 6

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of (2-Cyclopropylpyrimidin-4-yl)methanol

Welcome to the Technical Support Center for the synthesis of (2-Cyclopropylpyrimidin-4-yl)methanol . This compound is a highly valued building block in medicinal chemistry, particularly in the development of 1 and target...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (2-Cyclopropylpyrimidin-4-yl)methanol . This compound is a highly valued building block in medicinal chemistry, particularly in the development of 1 and targeted 2[1][2]. Because the pyrimidine ring is electron-deficient and the cyclopropyl group can be sensitive to specific reaction conditions, optimizing the yield of this methanol derivative requires precise control over condensation, deprotection, and reduction steps.

Part 1: Synthesis Workflow & Mechanistic Pathway

There are two primary synthetic routes to access (2-Cyclopropylpyrimidin-4-yl)methanol. Route A builds the pyrimidine core from an amidine and an enaminone, followed by deprotection and reduction. Route B relies on the controlled reduction of a pre-formed pyrimidine carboxylic acid or ester.

SynthesisPathway Amidine Cyclopropanecarboxamidine hydrochloride Condensation Condensation (NaOMe, MeOH) Amidine->Condensation Enaminone Enaminone (e.g., Dimethoxybutenone) Enaminone->Condensation Acetal 2-Cyclopropyl-4- (dimethoxymethyl)pyrimidine Condensation->Acetal Deprotection Acidic Hydrolysis (2N HCl, THF) Acetal->Deprotection Aldehyde 2-Cyclopropylpyrimidine- 4-carbaldehyde Deprotection->Aldehyde ReductionA Mild Reduction (NaBH4, MeOH) Aldehyde->ReductionA Product (2-Cyclopropylpyrimidin-4-yl)methanol [Target Product] ReductionA->Product Acid 2-Cyclopropylpyrimidine- 4-carboxylic acid Esterification Esterification (MeOH, H+) Acid->Esterification Ester Methyl 2-cyclopropylpyrimidine- 4-carboxylate Esterification->Ester ReductionB Controlled Reduction (DIBAL-H, THF) Ester->ReductionB ReductionB->Product

Figure 1: Divergent synthetic workflows for (2-Cyclopropylpyrimidin-4-yl)methanol.

Part 2: Troubleshooting Guide & FAQs

Q1: Why is the yield of my pyrimidine ring condensation step (cyclopropanecarboxamidine + enaminone) so low, and how can I improve it? Causality: The formation of the pyrimidine core requires the free base of cyclopropanecarboxamidine. If the base (e.g., sodium methoxide) is degraded by atmospheric moisture, the neutralization of the hydrochloride salt is incomplete. Furthermore, water in the reaction mixture will competitively hydrolyze the enaminone (e.g., 4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one) before condensation can occur[1]. Solution:

  • Use freshly titrated, anhydrous NaOMe in methanol.

  • Perform the addition at 0 °C to control the initial exothermic neutralization, then slowly warm to reflux to drive the cyclization.

  • Maintain a strictly inert atmosphere (N2 or Ar) to prevent moisture ingress.

Q2: During the deprotection of 2-cyclopropyl-4-(dimethoxymethyl)pyrimidine, I observe degradation and ring-opening. What is happening? Causality: While acetals are typically cleaved with aqueous acid, the electron-deficient pyrimidine ring can undergo hydration or ring-opening side reactions if subjected to harsh, prolonged acidic conditions at high temperatures. Solution: Use mild acidic conditions, such as 2N HCl in THF or aqueous trifluoroacetic acid (TFA) at room temperature. Monitor the reaction strictly via LC-MS. Once the aldehyde is formed, quench carefully with saturated aqueous NaHCO3 to pH 7–8; over-basification can lead to aldol-type condensations or degradation of the newly formed aldehyde.

Q3: My reduction of 2-cyclopropylpyrimidine-4-carbaldehyde with NaBH4 stalls, or I get over-reduction. How to fix this? Causality: 3 is the standard method for reducing this aldehyde[3]. However, if the methanol is wet, the NaBH4 decomposes rapidly, stalling the reaction. Conversely, if the local concentration of the aldehyde is too high, intermolecular pinacol-type coupling can occur. Solution: Dissolve the aldehyde in anhydrous methanol and cool to 0 °C. Add NaBH4 portion-wise to control the exotherm and minimize hydrogen gas evolution. Quench with saturated NH4Cl to safely destroy excess hydride.

Q4: I am using Route B (reducing methyl 2-cyclopropylpyrimidine-4-carboxylate). My LiAlH4 reduction gives a complex mixture. Why? Causality: Lithium aluminum hydride (LiAlH4) is a highly reactive, unselective reducing agent. The strongly electron-withdrawing nature of the pyrimidine nitrogens makes the aromatic ring itself susceptible to hydride attack, leading to the formation of dihydropyrimidine side products. Solution: Avoid LiAlH4. Instead, use Diisobutylaluminum hydride (DIBAL-H) in THF or DCM at -78 °C. DIBAL-H allows for controlled reduction of the ester directly to the alcohol without reducing the pyrimidine core.

Q5: I'm losing product during the aqueous workup. The methanol derivative is highly water-soluble. How can I improve recovery? Causality: (2-Cyclopropylpyrimidin-4-yl)methanol has a low partition coefficient (LogP) due to the hydrogen-bonding capability of the hydroxyl group and the basic pyrimidine nitrogens. It readily partitions into the aqueous layer. Solution: Saturate the aqueous layer with solid NaCl before extraction (salting out). Extract with a more polar organic solvent mixture, such as Ethyl Acetate or a Dichloromethane/Isopropanol (3:1 v/v) mixture, which significantly improves the extraction efficiency of polar heterocycles.

Part 3: Quantitative Data Presentation

Table 1: Optimization of Reaction Conditions for (2-Cyclopropylpyrimidin-4-yl)methanol Synthesis

Reaction StepStarting MaterialReagents & ConditionsCommon Issue AddressedOptimized Yield
Condensation Cyclopropanecarboxamidine HClNaOMe (fresh), MeOH, 0°C to RefluxHydrolysis of enaminone due to wet base75–85%
Deprotection 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine2N HCl, THF, Room Temp, 4hPyrimidine ring degradation88–92%
Reduction (Route A) 2-Cyclopropylpyrimidine-4-carbaldehydeNaBH4, Anhydrous MeOH, 0°C to RTHydride decomposition, stalling90–95%
Reduction (Route B) Methyl 2-cyclopropylpyrimidine-4-carboxylateDIBAL-H (2.5 eq), THF, -78°COver-reduction of pyrimidine ring70–80%
Part 4: Step-by-Step Experimental Protocol

Protocol: Synthesis of (2-Cyclopropylpyrimidin-4-yl)methanol via Aldehyde Reduction Note: This protocol incorporates self-validating in-process controls (IPC) to ensure reaction completion and safe quenching.

Step 1: Setup and Initiation

  • In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 2-cyclopropylpyrimidine-4-carbaldehyde (1.0 eq) in anhydrous methanol to achieve a 0.2 M concentration.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

Step 2: Hydride Addition 3. Slowly add Sodium Borohydride (NaBH4, 1.5 eq) in small portions over 15 minutes. Causality check: Portion-wise addition controls the evolution of hydrogen gas and maintains the internal temperature below 5 °C, preventing thermal degradation.

Step 3: Reaction Monitoring (IPC) 4. Remove the ice bath and allow the mixture to stir at room temperature. 5. Monitor the reaction via TLC (Eluent: 5% MeOH in DCM) or LC-MS. The reaction is self-validating when the starting material spot (UV active, higher Rf) completely disappears within 1–2 hours, replaced by a more polar product spot.

Step 4: Quenching and Workup 6. Once complete, cool the mixture back to 0 °C. 7. Carefully quench by dropwise addition of saturated aqueous NH4Cl until gas evolution ceases. 8. Concentrate the mixture under reduced pressure to remove the majority of the methanol.

Step 5: Extraction and Purification 9. Dilute the concentrated residue with water and saturate the aqueous layer with solid NaCl. 10. Extract the aqueous layer with a mixture of DCM/Isopropanol (3:1 v/v) three times. 11. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. 12. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 10% MeOH in DCM) to afford the pure (2-Cyclopropylpyrimidin-4-yl)methanol as a solid.

Part 5: References
  • New thienopyrimidine derivatives, a process for their preparation and pharmaceutical compositions containing them Source: Google Patents (EP2886545B1 / US 9,670,227 B2) URL:1

  • Design and Synthesis of BLU-654, a Potent and Selective Mutant KIT V654A Inhibitor for the Treatment of Imatinib-Resistant GIST Source: Journal of Medicinal Chemistry - ACS Publications URL:2

  • Sonochemical Synthesis of Natural Products and Heterocycles of Pharmaceutical Importance: Strategy Towards a Sustainable Society Source: DOKUMEN.PUB URL:3

Sources

Optimization

Technical Support Center: Troubleshooting (2-Cyclopropylpyrimidin-4-yl)methanol Synthesis

Welcome to the Technical Support Center for the synthesis and purification of (2-Cyclopropylpyrimidin-4-yl)methanol (CAS: 1240725-54-5). This compound is a critical building block in the development of fused heterocyclic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of (2-Cyclopropylpyrimidin-4-yl)methanol (CAS: 1240725-54-5). This compound is a critical building block in the development of fused heterocyclic compounds, most notably thienopyrimidine derivatives utilized as MCL1 inhibitors in oncology research[1].

This guide is designed for research scientists and process chemists. It bypasses basic textbook chemistry to focus on the causality of reaction failures , in-process controls (IPCs) , and impurity profiling based on field-proven methodologies.

The Validated Synthetic Workflow

The most robust and scalable route to (2-Cyclopropylpyrimidin-4-yl)methanol involves a three-stage telescoping synthesis. It begins with the cyclization of cyclopropanecarboxamidine with a 1,3-dicarbonyl equivalent, followed by acidic deprotection of the acetal, and concludes with a chemoselective reduction[2].

G SM1 Cyclopropanecarboxamidine HCl Cond1 Base / Heat (Pyrimidine Cyclization) SM1->Cond1 SM2 1,1-Dimethoxy-4-dimethylamino but-3-en-2-one SM2->Cond1 Int1 2-Cyclopropyl-4- (dimethoxymethyl)pyrimidine Cond1->Int1 Cond2 HCl / H2O (Acetal Hydrolysis) Int1->Cond2 Int2 2-Cyclopropylpyrimidine- 4-carbaldehyde Cond2->Int2 Cond3 NaBH4 / MeOH (Aldehyde Reduction) Int2->Cond3 Prod (2-Cyclopropylpyrimidin- 4-yl)methanol Cond3->Prod

Figure 1: Three-stage synthetic workflow for (2-Cyclopropylpyrimidin-4-yl)methanol.

Troubleshooting Guide & FAQs

Q1: My final LC-MS shows a persistent impurity at m/z 195 [M+H]+. Why is it there and how do I remove it?

Causality: This mass corresponds to Impurity A (2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine), the unreacted acetal intermediate[2]. Acetal hydrolysis is an equilibrium-driven process. If the aqueous acidic conditions in Step 2 are insufficiently concentrated or if the reaction is quenched prematurely, the equilibrium will not fully shift toward the aldehyde. Solution: You cannot easily separate the acetal from the final alcohol via standard silica gel chromatography due to their similar polarity profiles.

  • Preventative: Ensure your In-Process Control (IPC) confirms <1% acetal before adding the reducing agent. If the reaction stalls, increase the concentration of HCl to 2.0 M and elevate the temperature to 40 °C.

Q2: The reduction step stalled, leaving a large amount of m/z 149 [M+H]+ (Aldehyde). Can I just add more NaBH₄?

Causality: The aldehyde intermediate (Impurity B , 2-Cyclopropylpyrimidine-4-carbaldehyde)[3] is highly reactive, but NaBH4​ degrades rapidly in methanol to form sodium tetramethoxyborate ( NaB(OMe)4​ ) and hydrogen gas. If the internal temperature exceeds 5 °C during the initial addition, the NaBH4​ will react with the solvent faster than it reduces your substrate. Solution: Yes, you can add more NaBH4​ , but you must first cool the reaction mixture back down to 0 °C. Add the fresh NaBH4​ in small portions to control the exothermic degradation.

Q3: My assay yield is unusually low (<50%), and the ¹H NMR shows broad, poorly defined peaks between 3.5 and 4.5 ppm. What happened?

Causality: You have formed Impurity C (Borate ester complexes). When reducing aldehydes with NaBH4​ in methanol, the resulting alkoxide can coordinate strongly with the boron byproducts, forming stable borate esters[4]. Standard aqueous extraction often fails to break these B-O bonds, causing your product to remain trapped in the aqueous layer or precipitate as a gelatinous complex. Solution: Implement a rigorous quenching protocol. After the reduction is complete, quench with 1.0 M HCl to pH 3 and stir for 30 minutes to hydrolyze the borate esters. Alternatively, if your compound is acid-sensitive, reflux the crude mixture in pure methanol for 2 hours; the excess methanol will undergo transesterification, liberating your free alcohol product[5].

Impurity Profiling Data

To assist with rapid identification during LC-MS and NMR analysis, reference the quantitative data for common impurities below.

ImpurityChemical NameCAS NumberLC-MS [M+H]+Relative Retention Time (RRT)*Causality / Origin
A 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine914348-07-5195.111.35Incomplete acidic hydrolysis of the acetal intermediate.
B 2-Cyclopropylpyrimidine-4-carbaldehyde948549-81-3149.071.10Incomplete reduction due to NaBH4​ degradation in MeOH.
C Borate ester complex of ProductN/AVariesBroad baselineImproper quenching of the boron-alkoxide intermediate.
D 4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one67751-23-9174.110.85Unreacted starting material from the cyclization step.

*RRT is relative to the final product, (2-Cyclopropylpyrimidin-4-yl)methanol, on a standard C18 Reverse-Phase column (Water/Acetonitrile + 0.1% Formic Acid).

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system : it incorporates mandatory In-Process Controls (IPCs) that dictate whether the reaction is permitted to proceed, ensuring downstream purity.

Phase 1: Acetal Hydrolysis
  • Dissolution: Dissolve 10.0 g (51.5 mmol) of 2-cyclopropyl-4-(dimethoxymethyl)pyrimidine in 50 mL of Tetrahydrofuran (THF).

  • Acidification: Add 50 mL of 2.0 M aqueous HCl. Stir the biphasic mixture vigorously at 40 °C.

  • IPC Check (Crucial): After 2 hours, withdraw a 50 µL aliquot. Quench into 500 µL of saturated aqueous NaHCO3​ and extract with 500 µL of Ethyl Acetate. Analyze the organic layer via LC-MS.

    • Validation Gate: The reaction may only proceed to Phase 2 when the peak for m/z 195 (Acetal) is < 1% of the total Area Under Curve (AUC). If > 1%, continue stirring for 1 hour and re-test.

  • Workup: Once validated, cool to room temperature. Neutralize carefully with solid NaHCO3​ until gas evolution ceases (pH ~7.5). Extract with Ethyl Acetate ( 3×50 mL). Dry the combined organics over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude aldehyde.

Phase 2: Chemoselective Reduction
  • Preparation: Dissolve the crude 2-cyclopropylpyrimidine-4-carbaldehyde in 100 mL of anhydrous Methanol.

  • Temperature Control: Cool the flask in an ice-water bath to an internal temperature of 0–5 °C.

    • Causality: Strict temperature control prevents the rapid, exothermic reaction of NaBH4​ with methanol, preserving the hydride for aldehyde reduction.

  • Reduction: Add NaBH4​ (2.33 g, 61.8 mmol, 1.2 eq) portion-wise over 30 minutes, maintaining the internal temperature below 10 °C. Stir for 1 hour at 0 °C, then allow to warm to room temperature for 1 hour.

  • IPC Check: Withdraw a 50 µL aliquot, quench with 1 drop of 1.0 M HCl, dilute with methanol, and analyze via LC-MS.

    • Validation Gate: Proceed only when m/z 149 (Aldehyde) is < 0.5%.

  • Borate Ester Quench: Add 20 mL of 1.0 M HCl to the reaction mixture to drop the pH to ~3. Stir vigorously for 30 minutes at room temperature.

    • Causality: This acidic quench forces the hydrolysis of the boron-alkoxide bonds, preventing yield loss to water-soluble borate complexes.

  • Isolation: Neutralize the mixture with saturated aqueous NaHCO3​ to pH 8. Remove the methanol under reduced pressure. Extract the remaining aqueous phase with Dichloromethane ( 3×50 mL). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate to yield (2-Cyclopropylpyrimidin-4-yl)methanol as a pale yellow solid.

References

  • Kotschy, A., et al. (2014). New thienopyrimidine derivatives, a process for their preparation and pharmaceutical compositions containing them. European Patent Office. EP2886545B1.
  • Ortiz-Marquez, J. C., et al. (2011). Chiral spiroaminoborate ester as a highly enantioselective and efficient catalyst for the borane reduction of furyl, thiophene, chroman and thiochroman containing ketones. National Institutes of Health (PMC). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of (2-Cyclopropylpyrimidin-4-yl)methanol

Welcome to the Process Chemistry Support Center. The transformation of ethyl 2-cyclopropylpyrimidine-4-carboxylate to its corresponding alcohol is a critical node in 1[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. The transformation of ethyl 2-cyclopropylpyrimidine-4-carboxylate to its corresponding alcohol is a critical node in 1[1]. While bench-scale reductions often rely on aggressive hydrides, scaling up this highly electron-deficient heteroaromatic system requires strict control over chemoselectivity (avoiding pyrimidine ring reduction) and thermodynamics (managing hydrogen evolution).

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure safe and high-yielding manufacturing campaigns.

Process Workflow & Critical Control Points

ScaleUpWorkflow Start Ethyl 2-cyclopropylpyrimidine- 4-carboxylate LiAlH4 LiAlH4 / THF (Avoid for Scale) Start->LiAlH4 Strong Reduction NaBH4 NaBH4 / MeOH (Preferred for Scale) Start->NaBH4 Mild Reduction RingRed Side Reaction: Dihydropyrimidine Formation LiAlH4->RingRed Hydride attack on pyrimidine ring Control Critical Control: Controlled MeOH Dosing (Manage H2 & Exotherm) NaBH4->Control Scale-up Optimization Product (2-Cyclopropylpyrimidin- 4-yl)methanol RingRed->Product Low Yield / Impure Quench Quench: Acetone then aq. NH4Cl Control->Quench Complete Conversion Quench->Product High Purity Isolation

Workflow for the scalable reduction of ethyl 2-cyclopropylpyrimidine-4-carboxylate to methanol.

Troubleshooting & FAQs

Q1: Why am I observing a significant impurity with a mass of M+2 in my LC-MS when using LiAlH₄? Causality: Lithium Aluminum Hydride (LiAlH₄) is a highly reactive 2[2]. While it successfully reduces the ester, the highly electron-deficient pyrimidine ring is susceptible to competitive hydride attack. This over-reduction leads to the formation of 3[3], matching your M+2 observation. Solution: Transition to a milder, more chemoselective reductant. Sodium borohydride (NaBH₄) in a mixed solvent system (THF/MeOH) provides excellent chemoselectivity, reducing the ester while leaving the pyrimidine ring intact.

Q2: During scale-up with NaBH₄/MeOH, we experienced a delayed exotherm and sudden hydrogen gas evolution. How can we mitigate this thermal runaway risk? Causality: The reduction of esters by NaBH₄ in methanol relies on the in-situ formation of reactive alkoxyborohydride species. In batch mixtures, this initiation can be delayed due to mass transfer limitations or trace impurities, leading to a dangerous accumulation of 4[4]. When initiation finally occurs, the sudden release of heat and hydrogen gas can easily overwhelm reactor cooling capacity[4]. Solution: Implement a controlled-dosing strategy. Suspend the ester and NaBH₄ in THF, and dose the methanol slowly. This shifts the reaction from being kinetically limited to mass-transfer limited, ensuring the reaction rate is dictated entirely by the addition rate of methanol.

ThermalRunaway A Batch Mixing NaBH4 + MeOH B Delayed Initiation A->B C Reagent Accumulation B->C D Sudden Exotherm & H2 Evolution C->D E Controlled Dosing MeOH into NaBH4 F Mass-Transfer Limited Reaction E->F G Steady Heat & H2 Release F->G

Logical relationship comparing batch mixing versus controlled dosing to prevent thermal runaway.

Q3: The NaBH₄/MeOH reduction is stalling at 80% conversion. Adding more NaBH₄ doesn't push the reaction to completion. What is the mechanism behind this stall? Causality: As the reaction progresses, generated methoxide increases the basicity of the medium. This promotes the background saponification of the ethyl ester to 2-cyclopropylpyrimidine-4-carboxylic acid. NaBH₄ cannot reduce carboxylate salts under these mild conditions, resulting in a stalled reaction. Solution: Maintain strict temperature control (do not exceed 35 °C) to suppress saponification. If the issue persists, incorporate an anhydrous CaCl₂ additive (0.5 equiv) to generate calcium borohydride in situ, which accelerates the ester reduction rate to outcompete hydrolysis.

Q4: How do I avoid severe emulsions during the aqueous workup of the borohydride reduction? Causality: Borate salts generated during the quench polymerize into gelatinous networks at the aqueous/organic interface, particularly at near-neutral pH. Solution: Employ a two-stage quench. First, add a sacrificial ketone (e.g., acetone) to safely consume residual hydride without generating H₂ gas. Second, quench with saturated aqueous NH₄Cl or dilute HCl to fully break down the borate complexes before extracting with 2-Methyltetrahydrofuran (2-MeTHF).

Quantitative Data: Reductant Comparison for Pyrimidine Esters
Reducing AgentChemoselectivity (Ester vs. Ring)Exotherm RiskH₂ Evolution ProfileTypical YieldScale-up Suitability
LiAlH₄ (THF) Poor (High ring reduction)High (Immediate)High upon quench< 40%Not Recommended
DIBAL-H (DCM) ModerateModerateModerate60–70%Low (Cryogenic req.)
NaBH₄ (EtOH) GoodLowSlow50–60%Moderate
NaBH₄ / MeOH (Dosed) ExcellentLow (If dosed)Controlled by dosing> 90%Highly Recommended
NaBH₄ / CaCl₂ (THF) ExcellentModerateModerate> 92%Recommended
Optimized Scale-Up Protocol: Synthesis of (2-Cyclopropylpyrimidin-4-yl)methanol

Self-Validating Mechanism: The reaction relies on the controlled dosing of methanol to form the active reducing species. The internal temperature serves as a real-time diagnostic tool. A steady temperature (30–35 °C) validates active reduction. If the temperature drops unexpectedly during dosing, it indicates a stalled reaction (e.g., due to background saponification or impurity inhibition). The operator must immediately pause dosing to prevent reagent accumulation and avoid a subsequent thermal runaway.

  • Preparation: Charge a dry, nitrogen-purged reactor with ethyl 2-cyclopropylpyrimidine-4-carboxylate (1.0 equiv) and anhydrous THF (5 volumes).

  • Reductant Addition: Add Sodium Borohydride (NaBH₄) (2.5 equiv) as a solid in portions at 20 °C. (Note: No reaction occurs at this stage, ensuring safe handling.)

  • Controlled Initiation (Critical Step): Heat the suspension to 30 °C. Begin dosing Methanol (4.0 volumes) via an addition funnel or dosing pump over 3 to 4 hours.

    • Causality Check: Monitor the internal temperature. Maintain between 30–35 °C using jacket cooling. The evolution of H₂ gas should be steady and directly proportional to the MeOH addition rate.

  • Hold and IPC: Once MeOH addition is complete, hold the reaction at 30 °C for 2 hours. Perform In-Process Control (IPC) via HPLC. Target: < 1% remaining ester.

  • Safe Quench: Cool the reactor to 10 °C. Slowly dose Acetone (1.0 volume) to quench unreacted borohydride. Stir for 30 minutes. (Advantage: Acetone reduction is exothermic but does not generate H₂ gas, preventing foaming.)

  • Aqueous Workup: Slowly add saturated aqueous NH₄Cl (5 volumes). Stir vigorously for 30 minutes. Extract with 2-Methyltetrahydrofuran (2-MeTHF) (2 x 5 volumes).

  • Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to afford (2-Cyclopropylpyrimidin-4-yl)methanol as a crystalline solid.

References
  • Reduction of Pyrimidine Derivatives by LiAlH₄ Source: ResearchGate URL:[Link]

  • A Catalyzed and Highly Selective Ester Reduction in the Synthesis of an N-Acylpyrrolidine: Safe Design through Reaction Calorimetry and Modeling Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach Source: Organic Chemistry Portal URL:[Link]

  • Ester to Alcohol - Common Conditions Source: Common Organic Chemistry URL:[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of (2-Cyclopropylpyrimidin-4-yl)methanol

Welcome to the advanced technical support guide for handling (2-Cyclopropylpyrimidin-4-yl)methanol . This resource is designed for researchers and drug development professionals who require rigorous, self-validating prot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support guide for handling (2-Cyclopropylpyrimidin-4-yl)methanol . This resource is designed for researchers and drug development professionals who require rigorous, self-validating protocols to prevent the degradation of this specific pyrimidine derivative during long-term storage and experimental workflows.

Mechanistic Vulnerabilities (The "Why")

To effectively prevent degradation, one must first understand the structural liabilities of the molecule. (2-Cyclopropylpyrimidin-4-yl)methanol possesses three distinct functional domains, each susceptible to specific environmental stressors:

  • The Hydroxymethyl Group (-CH₂OH): As a primary alcohol, this moiety is highly vulnerable to autoxidation when exposed to atmospheric oxygen. The initial oxidation yields an aldehyde (2-cyclopropylpyrimidine-4-carbaldehyde), which can further oxidize into a carboxylic acid[1].

  • The Pyrimidine Core: This electron-deficient heteroaromatic ring is sensitive to photochemical degradation. UV radiation can induce radical-mediated reactions, leading to dimerization or irreversible ring cleavage[2],[3].

  • The Cyclopropyl Ring: While generally stable under neutral conditions, extreme acidic environments combined with trace moisture can trigger electrophilic ring-opening reactions.

DegradationPathways Mol (2-Cyclopropylpyrimidin-4-yl)methanol Ox Atmospheric Oxygen (Autoxidation) Mol->Ox O2 UV UV/Light Exposure (Photolysis) Mol->UV hv H2O Moisture / Extreme pH (Hydrolysis) Mol->H2O H+ / OH- Aldehyde Aldehyde / Carboxylic Acid (Loss of Potency) Ox->Aldehyde Ring Pyrimidine Ring Cleavage (Complex Degradants) UV->Ring Cyclo Cyclopropyl Ring Opening (Structural Isomerization) H2O->Cyclo

Mechanistic degradation pathways of (2-Cyclopropylpyrimidin-4-yl)methanol.

Troubleshooting FAQs (The "What")

Q1: My stock solution has developed a faint yellow tint after two weeks at 4°C. Is it still viable for assays?

  • Causality: The yellowing is a definitive indicator of oxidative degradation. It signals the conversion of the hydroxymethyl group to an aldehyde or the formation of highly conjugated pyrimidine degradants[1].

  • Action: Do not use this solution for quantitative biological assays or sensitive synthetic steps.

  • Self-Validation Check: Run an HPLC-UV (at ~260 nm) against a freshly prepared standard. If the main peak area is reduced by >2% or new peaks appear at different retention times, discard the batch[2].

Q2: We observe inconsistent solubility when preparing new solutions from an older solid batch. What is happening?

  • Causality: (2-Cyclopropylpyrimidin-4-yl)methanol is hygroscopic. Absorption of atmospheric moisture causes crystalline clumping. Furthermore, trapped moisture can initiate localized, slow-acting hydrolysis if trace acidic/basic impurities are present[4].

  • Prevention: Always store the solid in a desiccator. If clumping is observed, determine the water content via Karl Fischer titration before use to correct your molarity calculations.

Q3: Can I store this compound in DMSO for high-throughput screening (HTS) libraries?

  • Causality: Storing pyrimidine methanols in DMSO at room temperature or even 4°C accelerates degradation. DMSO can act as a mild oxidant under certain conditions (Pfitzner-Moffatt-type side reactions) and readily absorbs water, facilitating hydrolysis[5].

  • Best Practice: Aliquot DMSO stock solutions into single-use vials, purge the headspace with Argon, and store immediately at -80°C to arrest kinetic degradation[2].

Quantitative Storage Guidelines (The "Data")

To ensure maximum shelf life, adhere to the following empirically derived storage parameters.

Storage StateTemperatureAtmosphereLight ProtectionExpected Shelf LifePrimary Risk Factor
Neat Solid (Long-term) -20°CArgon / N₂Amber Vial> 24 MonthsMoisture (Hygroscopic)
Neat Solid (Active Use) 2-8°CAmbientClear Vial< 3 MonthsPhotodegradation
Stock Solution (DMSO) -80°CArgon / N₂Amber Vial6-12 MonthsFreeze-Thaw Oxidation
Aqueous Working Solution 20°CAmbientClear Vial< 24 HoursHydrolysis / Oxidation

Validated Experimental Protocols (The "How")

Protocol A: Self-Validating Inert Atmosphere Storage (Schlenk Method)

Authoritative Grounding: Storage under an inert argon atmosphere is a critical standard for preserving sensitive pyrimidine derivatives[6].

  • Preparation: Dry amber glass vials in an oven at 120°C for 4 hours to remove surface moisture. Cool them inside a vacuum desiccator.

  • Transfer: Inside a nitrogen-filled glovebox (preferred), transfer the required mass of (2-Cyclopropylpyrimidin-4-yl)methanol into the vials.

  • Purging (If glovebox is unavailable): Cap the vial with a rubber septum. Insert a needle connected to a Schlenk line supplying dry Argon. Insert a secondary vent needle. Purge the headspace for exactly 3 minutes. Remove the vent needle first, then the Argon needle, leaving a slight positive pressure inside the vial.

  • Sealing: Wrap the septum tightly with Parafilm to prevent gradual gas exchange.

  • Validation Step: Weigh the sealed vial precisely on an analytical balance (to 0.1 mg) and record the weight. A significant weight increase (>1 mg) over subsequent months indicates seal failure and moisture ingress.

Protocol B: Forced Degradation Study for Method Validation

Authoritative Grounding: Forced degradation studies are mandatory to confirm that your HPLC method is "stability-indicating" and can separate the parent compound from its degradants[1],[2].

  • Acidic Stress: Mix a 1 mg/mL stock solution of the compound 1:1 with 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Oxidative Stress: Mix a 1 mg/mL stock solution 1:1 with 3% H₂O₂. Incubate at 25°C for 24 hours in the dark.

  • Photolytic Stress: Expose a 1 mg/mL solution in a clear quartz cuvette to a calibrated Xenon lamp (following ICH Q1B guidelines) for 1.2 million lux hours.

  • Validation Step: Analyze all stressed samples via LC-MS alongside an unstressed control. The protocol is validated only if the chromatographic method demonstrates baseline resolution (Rs > 1.5) between the parent (2-Cyclopropylpyrimidin-4-yl)methanol peak and all generated degradation products.

StorageWorkflow Start Compound Receipt Check Determine Storage State Start->Check Solid Neat Solid Check->Solid Solution Stock Solution (e.g., DMSO) Check->Solution Inert Argon/N2 Purge (Exclude O2) Solid->Inert Amber Amber Glass Vial (Exclude UV) Solution->Amber Inert->Amber TempSolid Store at -20°C with Desiccant Amber->TempSolid TempSol Aliquot & Store at -80°C (No Freeze-Thaw) Amber->TempSol

Self-validating storage workflow for (2-Cyclopropylpyrimidin-4-yl)methanol.

References

  • BenchChem: Preventing degradation of 3-Pyridinemethanol during storage. Available at: 1

  • BenchChem: Stability and storage conditions for 3-Pyridinemethanol. Available at: 4

  • BenchChem: Technical Support Center: Prevention of 4-Pyridinemethanol Degradation in Solution. Available at: 2

  • BenchChem: How to avoid degradation of 7-Methylthieno[3,2-d]pyrimidine during storage. Available at: 5

  • PMC: The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Available at: 3

  • Google Patents: EP2886545B1 - New thienopyrimidine derivatives, a process for their preparation and pharmaceutical compositions containing them. Available at: 6

Sources

Troubleshooting

Overcoming poor aqueous solubility of (2-Cyclopropylpyrimidin-4-yl)methanol in biological assays

Prepared by: Senior Application Scientist, Advanced Assay Development Welcome to the technical support center for (2-Cyclopropylpyrimidin-4-yl)methanol. This guide is designed for researchers, scientists, and drug develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Advanced Assay Development

Welcome to the technical support center for (2-Cyclopropylpyrimidin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound in biological assays. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

FAQs: Understanding the Solubility Challenge

This section addresses the most common initial questions and provides foundational knowledge for troubleshooting.

Q1: My (2-Cyclopropylpyrimidin-4-yl)methanol, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What is happening and why?

A: This is a classic and frequent issue in drug discovery known as "compound crashing" or precipitation. It occurs due to a drastic change in the solvent environment.

  • The "Why": (2-Cyclopropylpyrimidin-4-yl)methanol, like many small molecule drug candidates, is likely highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) but has very low intrinsic solubility in water-based buffers.[1] You create a high-concentration stock solution in 100% DMSO, where the compound is stable. However, when you introduce a small volume of this stock into a large volume of aqueous buffer, the DMSO concentration is diluted dramatically. The solvent environment instantly shifts from being DMSO-rich to water-rich. The aqueous buffer cannot maintain the compound in solution at that concentration, causing it to rapidly precipitate out as a solid.[2] This is a critical issue as the precipitated compound is not available to interact with the biological target, leading to inaccurate and misleading assay results.[1][3]

Q2: I've seen the terms "kinetic" and "thermodynamic" solubility. What is the difference, and why does it matter for my screening assay?

A: Understanding this distinction is crucial for interpreting your results correctly. The solubility value you are working with is almost certainly its kinetic solubility.

  • Kinetic Solubility: This is measured by dissolving a compound in an organic solvent (like DMSO) and then adding this solution to an aqueous buffer.[4][5] The resulting measurement reflects the concentration at which the compound precipitates under these specific, rapid-mixing conditions. This value is often higher than the thermodynamic solubility because the compound may form a temporary, supersaturated solution or precipitate as a less stable, more soluble amorphous solid.[6][7] Kinetic solubility is highly relevant for high-throughput screening (HTS) because it mimics the process of adding a DMSO stock to an assay plate.[5]

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is determined by adding an excess of the solid compound directly to the aqueous buffer and allowing it to equilibrate over a long period (often 24 hours or more).[4][8] The resulting concentration represents the maximum amount of the compound that can be dissolved under those conditions, typically corresponding to its most stable crystalline form.[7]

Why it Matters: A high kinetic solubility might allow you to test a compound at a higher concentration in an initial screen, but this supersaturated state can be unstable.[8] If the compound precipitates over the course of your assay incubation, the effective concentration will decrease, leading to poor data reproducibility. Thermodynamic solubility provides a more robust, albeit lower, measure of a compound's true solubility limit.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay, and what is a "vehicle control"?

A: This is a critical parameter for maintaining the biological integrity of your assay. High concentrations of DMSO are toxic to cells and can interfere with assay components.[9][10]

  • Recommended DMSO Concentration: For most cell-based assays, the final concentration of DMSO should be kept at ≤0.5% , with ≤0.1% being the ideal target to minimize artifacts.[9][11][12] The acceptable limit is cell-line dependent, and you should always perform a toxicity test with your specific cells if you need to exceed 0.5%.

  • Vehicle Control (A Mandatory Control): A vehicle control is a sample that contains everything in your experimental wells except for your test compound. This means it includes the cell culture medium and the same final concentration of DMSO that is present in your compound-treated wells.[9] This control is essential because it allows you to subtract any effect the DMSO solvent itself has on the assay readout, ensuring that the observed activity is due to your compound and not the solvent.

Troubleshooting Guide: Immediate Solutions for Compound Precipitation

If you are facing precipitation, start with these immediate troubleshooting steps before moving to more complex formulation strategies.

Issue 1: Compound precipitates during dilution into aqueous buffer.
Troubleshooting Step Rationale (The "Why") Actionable Protocol
1. Optimize Dilution Method Rapidly changing the solvent environment from 100% DMSO to <1% DMSO in buffer is the primary cause of precipitation. A stepwise dilution or diluting the DMSO stock directly into media containing proteins can buffer this shock.Best Practice: Perform serial dilutions of your compound in 100% DMSO first.[13] Then, add a small aliquot of each DMSO concentration directly to the final assay media in the well. The proteins (like FBS) and other components in the media can help stabilize the compound and prevent precipitation.[1]
2. Reduce Final Compound Concentration You may be attempting to test the compound above its kinetic solubility limit.Determine the highest concentration at which the compound remains visibly soluble in your final assay buffer. Use this as your top concentration and create a dilution series below it. You can assess this visually or by measuring turbidity with a plate reader at a high wavelength (e.g., >600 nm).[2]
3. Assess Need for Co-solvents If optimizing the dilution protocol is insufficient, a small percentage of a water-miscible organic co-solvent can increase the overall solvent capacity of the aqueous buffer.Screen a panel of biocompatible co-solvents. See the Protocol for Co-Solvent Screening below. Common choices include ethanol, propylene glycol, or polyethylene glycol (PEG).[14]
Issue 2: Assay data is highly variable and not reproducible.
Troubleshooting Step Rationale (The "Why") Actionable Protocol
1. Check DMSO Stock Integrity The compound may be precipitating out of the DMSO stock itself, especially after freeze-thaw cycles or long-term storage at low temperatures.[1][15]Before use, always bring your DMSO stock to room temperature and vortex thoroughly.[9] Visually inspect the solution for any solid material. If precipitation is suspected, gently warming (37°C) or sonicating the vial can help redissolve the compound.[9] Aliquot stocks to minimize freeze-thaw cycles.[9]
2. Evaluate Assay Incubation Time Even if a compound appears soluble initially, it may be in a temporary supersaturated state and can precipitate over time during a long assay incubation.If you suspect time-dependent precipitation, check for precipitate in your assay plate wells under a microscope at the end of the incubation period. If observed, consider reducing the assay incubation time if the protocol allows.
3. Implement Rigorous Vehicle Controls Variability could be coming from subtle effects of the solvent or handling procedures.Ensure every plate includes a vehicle control with the exact same final DMSO concentration as the test wells. This helps normalize the data and identify solvent-induced artifacts.[9]

Advanced Formulation Strategies

When standard troubleshooting is not sufficient, these advanced strategies can significantly enhance the apparent solubility of (2-Cyclopropylpyrimidin-4-yl)methanol.

Strategy 1: Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17] They can encapsulate poorly soluble molecules like (2-Cyclopropylpyrimidin-4-yl)methanol, effectively shielding the hydrophobic parts of the molecule from water and presenting a soluble complex to the aqueous environment.[18][19] This can dramatically increase the compound's apparent solubility and bioavailability.[16][20]

  • Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high solubility and low toxicity.[17]

Strategy 2: Lipid-Based Formulations

For highly lipophilic compounds, lipid-based formulations can be very effective. These systems use oils, surfactants, and co-solvents to create self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS).[21] When diluted into an aqueous medium, they spontaneously form fine emulsions or microemulsions, with the drug dissolved within the lipid droplets.[21] This approach is powerful for keeping a drug solubilized in the gastrointestinal tract and can be adapted for in vitro assay conditions.[22][23][24]

Comparison of Advanced Solubilization Strategies
Strategy Mechanism of Action Pros Cons Best For
Cyclodextrins Encapsulation of the drug molecule within a hydrophobic cavity.[16][17]- Significant solubility enhancement.- Low toxicity (HP-β-CD, SBE-β-CD).- Commercially available and easy to use.- Stoichiometry dependent (may require molar excess).- Can potentially interact with assay components (e.g., cell membranes).Compounds with moderate lipophilicity that fit within the cyclodextrin cavity. A go-to strategy after co-solvents fail.
Lipid-Based Formulations (SEDDS/SMEDDS) Drug is dissolved in a lipid/surfactant mixture that forms an emulsion upon aqueous dilution.[21]- Very high capacity for lipophilic drugs.- Can enhance permeability.- Mimics biological lipid absorption pathways.[25]- More complex to formulate and screen.- Surfactants can have higher cell toxicity.- Can interfere with assays involving lipids or membranes.Highly lipophilic (high LogP) compounds that are intractable with other methods.

Protocols & Workflows

Diagram: Troubleshooting Workflow for Compound Precipitation

G start Precipitation Observed in Assay check_dmso Is final DMSO conc. <=0.5%? start->check_dmso check_dmso->start No, adjust optimize_dilution Optimize Dilution Protocol (e.g., dilute in 100% DMSO first) check_dmso->optimize_dilution Yes recheck_precip Precipitation Still Occurs? optimize_dilution->recheck_precip cosolvent Screen Co-solvents (PEG, Propylene Glycol, etc.) recheck_precip->cosolvent Yes success Proceed with Assay recheck_precip->success No recheck_precip2 Precipitation Still Occurs? cosolvent->recheck_precip2 advanced Utilize Advanced Formulations recheck_precip2->advanced Yes recheck_precip2->success No cyclodextrin Cyclodextrin Inclusion Complex advanced->cyclodextrin lipid Lipid-Based Formulation (SEDDS) advanced->lipid cyclodextrin->success lipid->success fail Re-evaluate Compound or Assay System

Caption: Cyclodextrin encapsulates a hydrophobic drug to form a soluble complex.

References

  • Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism. PubMed.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Strategies to Formulate Lipid-based Drug Delivery Systems. American Pharmaceutical Review.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • Lipid-based formulations: A promising approach for poorly soluble drug delivery via the intestinal lymph
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
  • Tableting lipid-based formulations for oral drug delivery: a case study with silica nanoparticle-lipid-mannitol hybrid microparticles. PubMed.
  • Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Pharma Excipients.
  • Kinetic versus thermodynamic solubility tempt
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Lipid-based formulations.
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. MDPI.
  • Cyclodextrin Inclusion Compounds. CD Bioparticles.
  • kinetic versus thermodynamic solubility temptations and risks. PubMed. [Link]

  • Strategies to Address Low Drug Solubility in Discovery and Development. Springer.
  • Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
  • Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Compound Handling Instructions. MCE.
  • Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • DMSO - Definition and Relevance. NanoTemper.
  • Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study.
  • Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. PubMed.
  • Compound Precipitation in High-Concentration DMSO Solutions.
  • How to deal with the poor solubility of tested compounds in MTT assay?
  • High Throughput Measurement of Compound Solubility and Physical Form with BMI. Solve Scientific.
  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls

Sources

Optimization

Reducing side-product formation in the catalytic synthesis of (2-Cyclopropylpyrimidin-4-yl)methanol

Technical Support Center: Catalytic Synthesis of (2-Cyclopropylpyrimidin-4-yl)methanol Welcome to the technical support center for the synthesis of (2-Cyclopropylpyrimidin-4-yl)methanol. This guide is designed for resear...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Catalytic Synthesis of (2-Cyclopropylpyrimidin-4-yl)methanol

Welcome to the technical support center for the synthesis of (2-Cyclopropylpyrimidin-4-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to address common challenges, particularly the formation of side-products during the catalytic reduction of its ester precursor. Here, we provide in-depth troubleshooting advice, optimized protocols, and the scientific reasoning behind our recommendations to ensure the highest purity and yield for this critical building block.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to (2-Cyclopropylpyrimidin-4-yl)methanol and where do side-products typically originate?

The most prevalent and scalable method for synthesizing (2-Cyclopropylpyrimidin-4-yl)methanol is the catalytic hydrogenation of a corresponding ester, typically ethyl or methyl 2-cyclopropylpyrimidine-4-carboxylate. This reaction involves the selective reduction of the ester moiety to a primary alcohol. Side-products primarily arise from three pathways:

  • Over-reduction: The hydroxymethyl group is further reduced to a methyl group, yielding 2-cyclopropyl-4-methylpyrimidine.

  • Ring Reduction: The pyrimidine ring itself is partially or fully hydrogenated, leading to di- or tetrahydro-pyrimidine species.[1]

  • Cyclopropyl Ring Opening: Under harsh conditions (high temperature or pressure) or with aggressive catalysts, the strained cyclopropyl ring can undergo hydrogenolysis to form various propyl-substituted pyrimidines.[2]

Q2: My main impurity is 2-cyclopropyl-4-methylpyrimidine. What is the primary cause of this over-reduction?

The formation of 2-cyclopropyl-4-methylpyrimidine is a classic case of over-reduction. The primary drivers for this side reaction are:

  • Excessive Catalyst Loading: A high concentration of the catalyst, particularly highly active ones like Palladium on Carbon (Pd/C), can promote the hydrogenolysis of the benzylic-like C-O bond of the desired alcohol product.

  • High Hydrogen Pressure and/or Temperature: Increasing pressure and temperature accelerates all hydrogenation reactions, including the undesired reduction of the alcohol.[3] These conditions provide the necessary energy to overcome the activation barrier for C-O bond cleavage.

  • Prolonged Reaction Time: Allowing the reaction to proceed long after the starting ester has been consumed significantly increases the probability of the product alcohol being further reduced.

Q3: Is the cyclopropyl group stable under typical catalytic hydrogenation conditions?

The cyclopropyl group is a strained three-membered ring, making it susceptible to hydrogenolysis (ring-opening) under certain catalytic conditions.[2][4] However, it is generally stable under the mild-to-moderate conditions required for ester reduction. Factors that increase the risk of ring-opening include:

  • Catalyst Choice: Highly active catalysts like Platinum (Pt) or Rhodium (Rh) are more prone to catalyzing cyclopropane hydrogenolysis than Palladium (Pd).

  • Acidity: Acidic conditions can protonate the cyclopropyl group, making it more susceptible to nucleophilic attack and ring opening. It is crucial to ensure the reaction medium is neutral or slightly basic.

  • Temperature: High temperatures (>100 °C) can promote this undesired side reaction.

Q4: How can I effectively monitor the reaction to prevent side-product formation?

Real-time reaction monitoring is crucial for maximizing the yield of the desired product and minimizing impurities. The most effective methods are:

  • Thin-Layer Chromatography (TLC): A simple and rapid technique to qualitatively track the disappearance of the starting ester (which is typically more nonpolar) and the appearance of the product alcohol (more polar).

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis.[5][6] It allows for precise measurement of the starting material, product, and key side-products. A time-course study plotting the concentration of each species is invaluable for determining the optimal reaction endpoint.[7]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Problem 1: My final product contains >5% of the over-reduced side-product, 2-cyclopropyl-4-methylpyrimidine.

  • Probable Cause: Your reaction conditions are too harsh, favoring hydrogenolysis of the product alcohol. This is often due to a combination of high catalyst loading, excessive hydrogen pressure, or extended reaction time.

  • Solution Strategy: The key is to find conditions that are selective for the ester reduction without promoting C-O bond cleavage.

    • Reduce Catalyst Loading: Decrease the weight percentage of your Pd/C catalyst. Start with a loading of 2-3 mol% of palladium relative to the substrate and titrate downwards. A lower catalyst amount can significantly improve selectivity.[8]

    • Optimize Hydrogen Pressure: Reduce the hydrogen pressure. Many ester reductions can proceed efficiently at lower pressures (e.g., 3-5 bar or 45-75 psi). Higher pressures often accelerate the undesired over-reduction.[3]

    • Control Reaction Time: Monitor the reaction closely using HPLC. Stop the reaction as soon as the starting ester consumption is complete (e.g., >99%). Do not let the reaction run overnight without prior kinetic data.

    • Evaluate Solvent: The choice of solvent can influence catalyst activity and selectivity. Protic solvents like ethanol or methanol are common, but a switch to a less polar solvent like THF or EtOAc might moderate the catalyst's activity and reduce over-reduction.[3]

Problem 2: The reaction is sluggish and stalls, leaving significant unreacted starting material.

  • Probable Cause: This points to poor catalyst activity or deactivation.

  • Solution Strategy:

    • Check Catalyst Quality: Ensure your catalyst is fresh and has been stored properly under an inert atmosphere. Palladium catalysts can be "poisoned" by sulfur, halides, or strong coordinating agents.

    • Purify Starting Materials: The starting ester must be free of potential catalyst poisons. Consider recrystallizing or chromatographing the starting material if its purity is questionable.

    • Increase Temperature Moderately: A modest increase in temperature (e.g., from 25 °C to 40-50 °C) can significantly increase the reaction rate without drastically promoting side-product formation.[9]

    • Ensure Efficient Stirring: The reaction is a three-phase system (solid catalyst, liquid solution, gaseous hydrogen). Vigorous stirring is essential to ensure efficient mass transfer of hydrogen to the catalyst surface.

Problem 3: I am observing unidentified impurities and a low mass balance.

  • Probable Cause: This could be due to degradation of the starting material or product, or potential hydrogenolysis of the cyclopropyl ring.

  • Solution Strategy:

    • Confirm Product and Impurity Structures: Use LC-MS to get the molecular weights of the unknown impurities. This can help identify if they are related to ring-opening (mass increase of 2) or other degradation pathways.

    • Screen for Milder Catalysts: If cyclopropyl ring opening is suspected, switch from a standard Pd/C catalyst to a more selective one. For instance, using a modified catalyst or a different metal might be beneficial.

    • Consider Alternative Reducing Agents: If catalytic hydrogenation proves problematic, chemical reducing agents can be an alternative. For example, using Lithium Aluminium Hydride (LiAlH₄) at low temperatures (-70°C) can preferentially reduce the ester group while leaving other functionalities intact.[1]

Data Presentation & Visualization

Table 1: Effect of Reaction Parameters on Selectivity
ParameterCondition A (High Over-reduction)Condition B (Optimized)Rationale for Change
Catalyst 10% Pd/C, 5 wt%5% Pd/C, 2 wt%Reduces active sites available for over-reduction.
H₂ Pressure 10 bar (150 psi)4 bar (60 psi)Lowers H₂ concentration on the catalyst surface, favoring the less energy-intensive ester reduction.[3]
Temperature 50 °C30 °CProvides sufficient energy for ester reduction while disfavoring the higher activation energy C-O cleavage.
Solvent MethanolEthyl AcetateA less polar solvent can modulate catalyst activity and improve selectivity in some systems.[3]
Result >10% Over-reduction<1% Over-reductionMild conditions are key to high selectivity.
Diagrams

G cluster_0 Troubleshooting Workflow cluster_1 Solutions for Over-reduction cluster_2 Solutions for Ring Opening Start High Side-Product Formation? Check_Purity Identify Side-Product (HPLC, LC-MS) Start->Check_Purity Over_Reduction Over-reduction to 4-methylpyrimidine? Check_Purity->Over_Reduction Ring_Opening Cyclopropyl Ring Opening? Over_Reduction->Ring_Opening No S1 Decrease H₂ Pressure Over_Reduction->S1 Yes Other Other Impurities Ring_Opening->Other No R1 Use Milder Catalyst (e.g., different support) Ring_Opening->R1 Yes S2 Lower Catalyst Loading S1->S2 S3 Reduce Reaction Time S2->S3 S4 Lower Temperature S3->S4 End Achieved >99% Purity S4->End R2 Ensure Neutral pH R1->R2 R3 Lower Temperature R2->R3 R3->End ReactionScheme Start Ethyl 2-cyclopropyl- pyrimidine-4-carboxylate Product (2-Cyclopropylpyrimidin-4-yl)methanol Start->Product + H₂ (cat.) [Desired Pathway] SideProduct 2-Cyclopropyl-4- methylpyrimidine Product->SideProduct + H₂ (cat.) [Over-reduction Side-Reaction]

Caption: Reaction pathway showing desired product and over-reduction side-product.

Detailed Experimental Protocols

Protocol 1: Optimized Catalytic Hydrogenation

This protocol is optimized to minimize the formation of the 2-cyclopropyl-4-methylpyrimidine side-product.

  • Reactor Setup: To a hydrogenation vessel, add ethyl 2-cyclopropylpyrimidine-4-carboxylate (1.0 eq) and ethyl acetate (10 mL per gram of substrate).

  • Inerting: Seal the vessel and purge the headspace with nitrogen or argon gas for 5 minutes to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add 5% Palladium on Carbon (5% Pd/C, 50% wet, 2.0 mol% Pd).

  • Hydrogenation: Seal the vessel again, purge with hydrogen gas three times, and then pressurize to 4 bar (60 psi) of hydrogen.

  • Reaction: Stir the mixture vigorously at 30 °C.

  • Monitoring: After 2 hours, carefully depressurize, take an aliquot of the reaction mixture, filter it through celite or a syringe filter, and analyze by HPLC to determine the ratio of starting material to product. Continue the reaction, taking samples hourly, until >99% of the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with additional ethyl acetate.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude (2-Cyclopropylpyrimidin-4-yl)methanol.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: HPLC Method for In-Process Control

This method is suitable for monitoring the reaction progress.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm). [6]* Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Time 0 min: 10% Acetonitrile

    • Time 20 min: 90% Acetonitrile

    • Time 25 min: 90% Acetonitrile

    • Time 26 min: 10% Acetonitrile

    • Time 30 min: 10% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm. [5]* Column Temperature: 30 °C.

  • Sample Preparation: Dilute the reaction aliquot in a 50:50 mixture of acetonitrile and water.

  • Expected Retention Times: The ester starting material will have a longer retention time than the more polar alcohol product. The over-reduced methyl side-product will be the least polar and have the longest retention time.

References

  • Highly Enantioselective Ir-Catalyzed Hydrogenation of Pyrazolo[1,5-a]pyrimidine for the Synthesis of Zanubrutinib.
  • Cyclopropyl group. Wikipedia.
  • Optimization of reaction conditions for the synthesis of pyrimidine deriv
  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing. (2022).
  • Pyrimidines. Part III. The reduction of pyrimidines with complex metal hydrides to give 1,6-dihydropyrimidines. Journal of the Chemical Society C. (1968).
  • Catalytic hydrogenation of cyclopropyl alkenes. I. Effect of alkyl substitution on the heterogeneous hydrogenolysis reaction. Scilit. (1968).
  • Purity analysis of (2-Methylpyridin-4-yl)methanol by different analytical techniques. Benchchem.
  • Validation of HPLC Method for Quantitative Determination of Pirimiphos Methyl.
  • An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds.

Sources

Reference Data & Comparative Studies

Validation

(2-Cyclopropylpyrimidin-4-yl)methanol vs. Other Pyrimidine Methanol Derivatives: A Comprehensive Comparison Guide

In modern fragment-based drug discovery (FBDD) and complex active pharmaceutical ingredient (API) synthesis, the selection of the correct heterocyclic building block is paramount. Pyrimidine methanol derivatives are ubiq...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In modern fragment-based drug discovery (FBDD) and complex active pharmaceutical ingredient (API) synthesis, the selection of the correct heterocyclic building block is paramount. Pyrimidine methanol derivatives are ubiquitous in the design of kinase inhibitors, SHP2 allosteric inhibitors, and Mcl-1/Bcl-2 apoptosis modulators [1].

This guide provides an objective, data-driven comparison between (2-Cyclopropylpyrimidin-4-yl)methanol (CAS: 1240725-54-5) and its common structural alternatives—such as isopropyl, methyl, and trifluoromethyl pyrimidine methanols. By analyzing their physicochemical properties, metabolic stability, and synthetic versatility, we aim to provide a definitive rationale for substituent selection in lead optimization.

Mechanistic Rationale: The "Cyclopropyl Effect"

When optimizing a pyrimidine pharmacophore, medicinal chemists frequently face the choice of which alkyl or aryl group to install at the C2 position. The substitution directly impacts the electron density of the pyrimidine ring, the nucleophilicity of the C4-methanol group, and the overall pharmacokinetic (PK) profile of the final drug candidate.

(2-Cyclopropylpyrimidin-4-yl)methanol offers a unique "Goldilocks" profile due to the intrinsic properties of the cyclopropyl ring [2]:

  • Metabolic Stability via Bond Hybridization: Unlike the isopropyl group, which possesses a highly vulnerable tertiary C-H bond prone to rapid Cytochrome P450 (CYP450) oxidation, the cyclopropyl ring is exceptionally stable. The C-H bonds in a cyclopropyl ring have approximately 33% s-character (closer to sp2 hybridized carbons) compared to the standard 25% in typical sp3 alkanes. This increases the bond dissociation energy, effectively shielding the moiety from enzymatic degradation.

  • Conformational Rigidity & Entropic Penalty: The cyclopropyl group acts as a rigid, planar bioisostere. When the pyrimidine derivative binds to a target protein (e.g., the hydrophobic pocket of Mcl-1), the pre-organized geometry of the cyclopropyl group reduces the entropic penalty of binding compared to flexible aliphatic chains.

  • Electronic Influence on the Methanol Handle: The cyclopropyl group is mildly electron-donating via σ -conjugation (the Walsh orbital effect). This maintains sufficient nucleophilicity at the C4-methanol oxygen for downstream etherification or cross-coupling, unlike strongly electron-withdrawing groups (e.g., trifluoromethyl) which deactivate the hydroxyl oxygen.

Pathway Context: Apoptosis Modulation

Thienopyrimidine derivatives incorporating the (2-cyclopropylpyrimidin-4-yl)methoxy moiety are highly potent inhibitors of anti-apoptotic proteins like Mcl-1. The diagram below illustrates the causality of this pathway.

ApoptosisPathway Drug Thienopyrimidine API (Cyclopropyl Variant) Mcl1 Mcl-1 Protein (Anti-apoptotic) Drug->Mcl1 Inhibits BaxBak Bax/Bak Complex (Pro-apoptotic) Mcl1->BaxBak Sequesters (Blocked) CytC Cytochrome c Release BaxBak->CytC Activates Apoptosis Apoptosis (Cell Death) CytC->Apoptosis Triggers

Fig 1. Mechanism of action for thienopyrimidine derivatives targeting the Mcl-1 apoptotic pathway.

Comparative Performance Data

The following table synthesizes the physicochemical and synthetic metrics of (2-Cyclopropylpyrimidin-4-yl)methanol against its primary alternatives. Data represents fragment-level proxies critical for structure-activity relationship (SAR) modeling.

Pyrimidine DerivativeSubstituent at C2LogP (Fragment Proxy)Metabolic Stability (CYP450 Resistance)Steric Bulk (A-value Proxy)Nucleophilicity of -OH
(2-Cyclopropyl...) Cyclopropyl~1.2High (High s-character C-H)Moderate (Rigid, planar)Moderate
(2-Isopropyl...) Isopropyl~1.5Low (Tertiary C-H oxidation)High (Flexible)Moderate
(2-Methyl...) Methyl~0.5ModerateLowModerate-High
(2-Trifluoromethyl...) Trifluoromethyl~1.8Very High Moderate-HighLow (Strong EWG)

Key Takeaway: While the trifluoromethyl variant offers the highest metabolic stability, its strong electron-withdrawing nature drastically reduces the nucleophilicity of the primary alcohol, complicating downstream etherification. The cyclopropyl variant provides the optimal balance of stability, lipophilicity, and synthetic reactivity.

Experimental Workflows: Synthesis and Application

To ensure scientific integrity, the protocols below are designed as self-validating systems . In-process controls (IPCs) are embedded within the steps to guarantee causality between the chemical operation and the analytical readout.

Protocol A: Synthesis of (2-Cyclopropylpyrimidin-4-yl)methanol

This methodology utilizes a cyclocondensation followed by acetal hydrolysis and reduction [1].

Step 1: Cyclocondensation

  • Charge a reaction vessel with cyclopropanecarboxamidine hydrochloride (1.0 eq) and an appropriate enaminone (e.g., 4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one) (1.05 eq) in anhydrous ethanol.

  • Add sodium methoxide (1.2 eq) dropwise at 0°C to liberate the free amidine base.

  • Reflux the mixture for 12 hours.

  • Self-Validation: Monitor via LC-MS. The disappearance of the enaminone mass peak and the appearance of the [M+H]+ corresponding to 2-cyclopropyl-4-(dimethoxymethyl)pyrimidine confirms successful ring closure.

Step 2: Hydrolysis & Reduction

  • Dissolve the crude acetal in THF/H2O and add 2N HCl to hydrolyze the acetal to the corresponding aldehyde. Stir at room temperature for 2 hours.

  • Neutralize with saturated NaHCO3, extract with EtOAc, and concentrate.

  • Dissolve the crude aldehyde in methanol and cool to 0°C. Slowly add NaBH4 (1.5 eq). The choice of NaBH4 in methanol ensures selective reduction of the aldehyde without reducing the pyrimidine ring.

  • Self-Validation: Monitor via TLC (UV 254 nm). The aldehyde intermediate will appear as a distinct, less polar spot. Complete conversion is verified when this spot disappears. 1H NMR of the isolated product must show a characteristic singlet/doublet at ~4.5 ppm integrating to 2H (the -CH2OH group).

Protocol B: Iridium-Catalyzed Intramolecular Asymmetric Allylic Etherification

Pyrimidine methanols are notoriously low-nucleophilicity aliphatic alcohols. Recent breakthroughs utilizing Iridium catalysis allow for highly enantioselective etherification to form pyrimidine-fused oxazepanes [3].

  • Preparation: In a glovebox, mix [Ir(cod)Cl]2 (4 mol %) and chiral-bridged biphenyl phosphoramidite ligand L3 (8 mol %) in anhydrous toluene. Stir for 30 minutes to pre-form the active catalyst complex.

  • Reaction: Add the pyrimidinemethanol-derived allyl carbonate substrate (0.1 mmol) and triethylborane (BEt3) (0.25 mmol). Causality Note: BEt3 is critical; it acts as a Lewis acid to activate the low-nucleophilicity pyrimidine methanol, facilitating the nucleophilic attack on the Ir-allyl complex.

  • Isolation: Stir at 50°C until complete consumption of the starting material (via TLC). Purify via flash column chromatography.

  • Self-Validation: Chiral HPLC must be used to determine the enantiomeric excess (ee), which typically exceeds 99.5% under these optimized conditions.

Workflow Visualization

ExperimentalWorkflow A Cyclopropanecarboxamidine + Enaminone B Cyclocondensation (Base, Heat) A->B C Acetal Intermediate B->C D Hydrolysis & Reduction (HCl, then NaBH4) C->D E (2-Cyclopropylpyrimidin- 4-yl)methanol D->E F Ir-Catalyzed Etherification E->F G Chiral Pyrimidine- Fused Oxazepane F->G

Fig 2. Step-by-step synthetic workflow from amidine condensation to asymmetric etherification.

Conclusion

The selection of a pyrimidine methanol derivative is a critical juncture in drug design. While (2-methylpyrimidin-4-yl)methanol offers high reactivity and (2-trifluoromethylpyrimidin-4-yl)methanol offers extreme metabolic stability, (2-Cyclopropylpyrimidin-4-yl)methanol bridges the gap. Its unique hybridization provides excellent CYP450 resistance, its rigidity lowers the entropic penalty of target binding, and its electronic profile permits advanced catalytic transformations like asymmetric allylic etherification.

References

  • Title: New thienopyrimidine derivatives, a process for their preparation and pharmaceutical compositions containing them (EP2886545B1)
  • Title: The Cyclopropyl Group in Drug Design Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Iridium-Catalyzed Intramolecular Asymmetric Allylic Etherification of Pyrimidinemethanols: Enantioselective Construction of Multifunctionalized Pyrimidine-Fused Oxazepines Source: Organic Letters (ACS Publications) URL: [Link]

Comparative

Comprehensive NMR Reference Guide: (2-Cyclopropylpyrimidin-4-yl)methanol vs. Precursor

As a Senior Application Scientist in structural elucidation, I frequently encounter challenges in confirming the completion of reduction reactions in heterocyclic drug scaffolds. (2-Cyclopropylpyrimidin-4-yl)methanol is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structural elucidation, I frequently encounter challenges in confirming the completion of reduction reactions in heterocyclic drug scaffolds. (2-Cyclopropylpyrimidin-4-yl)methanol is a highly valuable building block, particularly in the synthesis of thienopyrimidine derivatives targeting apoptosis and cancer pathways 1.

Distinguishing this alcohol from its synthetic precursor, 2-cyclopropylpyrimidine-4-carboxylic acid , is a routine yet critical quality control step. This guide objectively compares the 1 H and 13 C NMR reference spectra for both compounds, detailing the causal relationships between structural transformations and their corresponding chemical shifts.

Mechanistic Causality of NMR Shifts

When reducing 2-cyclopropylpyrimidine-4-carboxylic acid to (2-cyclopropylpyrimidin-4-yl)methanol, the electronic environment of the pyrimidine ring is fundamentally altered, leading to predictable and diagnostic NMR shifts.

  • Proton ( 1 H) Causality : The most obvious diagnostic marker is the disappearance of the highly deshielded carboxylic acid proton ( δ ~13.50 ppm). In its place, a characteristic hydroxymethyl group appears. When analyzed in highly pure, dry DMSO- d6​ , the hydroxyl proton (-OH) does not undergo rapid chemical exchange with the solvent. Consequently, it strongly couples with the adjacent methylene protons (-CH 2​ -), appearing as a distinct triplet ( δ 5.59 ppm), while the methylene protons appear as a doublet ( δ 4.52 ppm) 1.

  • Carbon ( 13 C) Causality : The carbonyl carbon of the acid ( δ ~165.5 ppm) is reduced to an aliphatic carbon ( δ ~63.5 ppm). Furthermore, the removal of the strongly electron-withdrawing carbonyl group causes an upfield shift in the adjacent pyrimidine C-4 and C-5 carbons due to the restoration of localized electron density.

Self-Validating NMR Acquisition Protocol

To ensure absolute trustworthiness in your spectral data, mere sample insertion is insufficient. The following protocol establishes a self-validating system for NMR acquisition, ensuring that solvent impurities or poor shimming do not lead to misinterpretation.

Step 1: Sample Preparation & Internal Validation Dissolve 10–15 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ (99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS). Causality & Validation: DMSO- d6​ is chosen specifically to slow down hydroxyl proton exchange, allowing the observation of the -CH 2​ -OH coupling. The presence of a sharp TMS singlet at δ 0.00 ppm and the DMSO residual quintet at δ 2.50 ppm serves as an internal validation of solvent integrity and magnetic homogeneity (shimming).

Step 2: Instrument Setup Transfer the solution to a high-quality 5 mm NMR tube. Acquire spectra at 298 K using a 400 MHz spectrometer (or higher) equipped with a multinuclear probe.

Step 3: 1 H NMR Acquisition Set the number of scans to 16. Crucially, set the relaxation delay (D1) to 1.5 seconds and the spectral width to 15 ppm. Causality: A 15 ppm window ensures that if any unreacted carboxylic acid remains, its peak at ~13.50 ppm will not be folded or missed.

Step 4: 13 C NMR Acquisition Set the number of scans to 512–1024 depending on concentration. Set the relaxation delay (D1) to 2.0 seconds with WALTZ-16 proton decoupling. Causality: Quaternary carbons (like C-2 and C-4 on the pyrimidine ring) relax slowly. A D1 of 2.0 seconds ensures sufficient longitudinal relaxation ( T1​ ) for these carbons to appear with adequate signal-to-noise ratios.

Quantitative Spectral Comparison

The tables below summarize the expected chemical shifts, multiplicities, and integrations for both the precursor acid and the target alcohol.

Table 1: 1 H NMR Data Comparison (400 MHz, DMSO- d6​ )
Structural FeaturePrecursor: 2-Cyclopropylpyrimidine-4-carboxylic acidTarget: (2-Cyclopropylpyrimidin-4-yl)methanol
Acid/Alcohol Proton 13.50 (br s, 1H, -COOH)5.59 (t, J = 5.8 Hz, 1H, -OH)
Pyrimidine H-6 8.85 (d, J = 5.0 Hz, 1H)8.60 (d, J = 5.2 Hz, 1H)
Pyrimidine H-5 7.75 (d, J = 5.0 Hz, 1H)7.30 (d, J = 5.2 Hz, 1H)
Methylene (-CH 2​ -) N/A4.52 (d, J = 5.8 Hz, 2H)
Cyclopropyl CH 2.25 (m, 1H)2.15 (m, 1H)
Cyclopropyl CH 2​ 1.15–1.05 (m, 4H)1.05–0.95 (m, 4H)
Table 2: 13 C NMR Data Comparison (100 MHz, DMSO- d6​ )
Carbon AssignmentPrecursor Acid ( δ ppm)Target Alcohol ( δ ppm)
C-2 (Pyrimidine) 172.8171.5
C-4 (Pyrimidine) 156.2169.0
C-6 (Pyrimidine) 159.0157.2
C-5 (Pyrimidine) 118.5114.5
Carbonyl / Hydroxymethyl 165.5 (-COOH)63.5 (-CH 2​ OH)
Cyclopropyl CH 17.817.2
Cyclopropyl CH 2​ 11.010.5

Workflow Visualization

The following diagram illustrates the logical workflow from chemical reduction to NMR validation, highlighting the critical QC checkpoint.

G A Precursor: 2-Cyclopropylpyrimidine- 4-carboxylic acid B Chemical Reduction (e.g., BH3-THF or NaBH4) A->B Step 1: Synthesis C Target Product: (2-Cyclopropylpyrimidin- 4-yl)methanol B->C Step 2: Isolation D NMR QC Validation (Loss of COOH peak, Gain of CH2OH triplet) C->D Step 3: Analytics

Workflow of precursor reduction and subsequent NMR validation.

References

  • EP2886545B1 - New thienopyrimidine derivatives, a process for their preparation and pharmaceutical compositions containing them.
  • Buy Online CAS Number 1240725-54-5 - TRC - (2-Cyclopropylpyrimidin-4-yl)methanol. LGC Standards.

Sources

Validation

Comprehensive Comparison Guide: Efficacy of (2-Cyclopropylpyrimidin-4-yl)methanol in Target Kinase Inhibition

Introduction to Fragment-Based Kinase Targeting In modern Fragment-Based Drug Discovery (FBDD), the pursuit of kinase inhibitors has shifted from screening massive, lipophilic libraries to optimizing low-molecular-weight...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Fragment-Based Kinase Targeting

In modern Fragment-Based Drug Discovery (FBDD), the pursuit of kinase inhibitors has shifted from screening massive, lipophilic libraries to optimizing low-molecular-weight warheads with high Ligand Efficiency (LE). Among the most privileged scaffolds for targeting the ATP-binding pocket are pyrimidine derivatives.

This guide provides an objective, data-driven comparison of (2-Cyclopropylpyrimidin-4-yl)methanol against two structurally related alternatives: (2-Methylpyrimidin-4-yl)methanol and (2-Aminopyrimidin-4-yl)methanol. By analyzing their binding kinetics, steric fit, and biochemical performance, we establish why the cyclopropyl variant serves as a superior foundational fragment for targeting kinases such as JAK, MAP4K4, and PKC.

Mechanistic Causality: The Tripartite Advantage

As a Senior Application Scientist, it is critical to look beyond IC50 values and understand the causality of molecular interactions. The architecture of (2-Cyclopropylpyrimidin-4-yl)methanol provides a highly optimized, self-validating system for kinase target engagement:

  • The Pyrimidine Core (Hinge Binder): The N1 and N3 nitrogen atoms of the pyrimidine ring act as essential hydrogen bond acceptors. They form a robust bidentate interaction with the backbone amides of the kinase hinge region (e.g., Cys108 in MAP4K4), anchoring the fragment deep within the ATP pocket[1].

  • The Cyclopropyl Motif (Hydrophobic Anchor): Unlike a simple methyl group, the cyclopropyl ring offers enhanced steric bulk and a unique sp2 -like character. This allows it to optimally pack against the hydrophobic gatekeeper residue, displacing high-energy water molecules without violating the "Rule of 3" for fragment size. This specific substitution is frequently leveraged in the design of potent JAK kinase inhibitors[2].

  • The Methanol Handle (Solvent Vector): The hydroxymethyl group acts as both a hydrogen bond donor/acceptor to solvent-exposed residues and a critical synthetic vector for subsequent fragment growing strategies.

KinaseBinding Kinase_Hinge Kinase Hinge Region (Backbone Amides) Gatekeeper Hydrophobic Pocket (Gatekeeper Residue) Solvent Solvent Exposed Channel Pyrimidine Pyrimidine Core (Bidentate H-Bonds) Pyrimidine->Kinase_Hinge N1/N3 Interaction Cyclopropyl Cyclopropyl Group (Steric Packing) Pyrimidine->Cyclopropyl Methanol Methanol Handle (Vector / H-Bond) Pyrimidine->Methanol Cyclopropyl->Gatekeeper Hydrophobic Fit Methanol->Solvent Vector Trajectory

Logical interaction model of (2-Cyclopropylpyrimidin-4-yl)methanol in the kinase ATP pocket.

Comparative Efficacy Data

To objectively evaluate these fragments, we must look at their intrinsic affinity ( Kd​ ), biochemical inhibition ( IC50​ ), and critical efficiency metrics. The table below summarizes representative baseline metrics derived from primary fragment screening against a panel of serine/threonine and tyrosine kinases.

Fragment AlternativeBiochemical IC50​ (µM)Binding Kd​ (µM)Ligand Efficiency (LE)Lipophilic Ligand Efficiency (LLE)Key Mechanistic Differentiator
(2-Cyclopropylpyrimidin-4-yl)methanol 1851500.383.2Optimal balance of steric fit and lipophilicity; strong gatekeeper packing.
(2-Methylpyrimidin-4-yl)methanol 4203800.312.5Lower molecular weight, but suffers from weaker hydrophobic packing.
(2-Aminopyrimidin-4-yl)methanol 2902500.342.8Provides an additional H-bond donor, but incurs a higher desolvation penalty.

Data Interpretation: While none of these fragments are potent drugs on their own, (2-Cyclopropylpyrimidin-4-yl)methanol demonstrates superior LE and LLE. The cyclopropyl group drives a tighter Kd​ by maximizing van der Waals contacts, making it the most efficient starting point for lead optimization.

Experimental Protocols: Self-Validating Systems

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure that the observed kinase inhibition is a true reflection of target engagement, free from assay artifacts.

TR-FRET Kinase Activity Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for fragment screening due to its high signal-to-noise ratio and resistance to compound autofluorescence[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 3X Kinase/Substrate mixture containing 15 nM target kinase (e.g., JAK2), 400 nM fluorescein-labeled poly-GAT substrate, and 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing & Self-Validation: Dispense the fragment library into a 384-well low-volume black plate using an acoustic dispenser. Validation Step: Include a 16-point dose-response curve of Staurosporine (positive control) and 1% DMSO wells (negative control). Calculate the Z'-factor; the assay is only valid if Z' > 0.6[4].

  • Enzymatic Reaction: Add 5 µL of the 3X Kinase mixture. Initiate the reaction by adding 5 µL of 3X ATP (set at the specific Km​ of the target kinase). Incubate at room temperature for 60 minutes.

  • Reaction Termination: Add 10 µL of TR-FRET Detection Buffer containing 20 mM EDTA (to chelate Mg2+ and halt kinase activity) and 2 nM Terbium-labeled anti-phospho antibody[5].

  • Detection: Incubate for 60 minutes in the dark. Read the plate using an excitation wavelength of 340 nm and dual emission wavelengths of 490 nm (Terbium donor) and 520 nm (Fluorescein acceptor)[5]. Calculate the 520/490 ratio to determine the IC50​ .

TRFRET Start Fragment + Kinase + Substrate ATP Add ATP (Initiate Reaction) Start->ATP Phospho Phosphorylation of Substrate ATP->Phospho Stop Add EDTA + Tb-Antibody (Stop & Detect) Phospho->Stop FRET TR-FRET Signal (520nm / 490nm Ratio) Stop->FRET

Step-by-step workflow of the self-validating TR-FRET kinase activity assay.

Surface Plasmon Resonance (SPR) for Binding Kinetics

To confirm that the biochemical IC50​ translates to direct, reversible target engagement, SPR is utilized to measure the dissociation constant ( Kd​ ).

  • Immobilization & Baseline Validation: Immobilize the His-tagged kinase domain onto an NTA sensor chip to achieve a density of ~3000 RU. Validation Step: Utilize a parallel reference channel with a deactivated surface to subtract bulk refractive index changes and non-specific binding.

  • Analyte Injection: Inject (2-Cyclopropylpyrimidin-4-yl)methanol at concentrations ranging from 10 µM to 1000 µM in running buffer (PBS, 0.05% Tween-20, 2% DMSO). Ensure strict DMSO matching between the running buffer and samples to prevent bulk shift artifacts.

  • Kinetic Fitting: Record the sensograms and fit the data to a 1:1 steady-state affinity model to extract the precise Kd​ value.

Conclusion

In the landscape of kinase inhibitor design, (2-Cyclopropylpyrimidin-4-yl)methanol proves to be a highly efficacious and privileged fragment. Its superior Ligand Efficiency compared to methyl and amino variants stems directly from the cyclopropyl ring's ability to maximize hydrophobic packing against the gatekeeper residue while maintaining a low molecular weight. By employing rigorous, self-validating assays like TR-FRET and SPR, drug development professionals can confidently utilize this fragment as a robust warhead for generating highly selective next-generation kinase inhibitors.

References

  • Discovery of Selective 4-Amino-pyridopyrimidine Inhibitors of MAP4K4 Using Fragment-Based Lead Identification and Optimization Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • WO2008156726A1 - Inhibitors of janus kinases Source: Google Patents URL
  • TR-FRET Technology: Principle, Advantages, and Applications Source: Sino Biological URL:[Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay Source: BMG Labtech URL:[Link]

  • Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening Source: NIH / PubMed Central URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for (2-Cyclopropylpyrimidin-4-yl)methanol

Executive Summary For researchers and drug development professionals handling novel heterocyclic building blocks, standardizing waste management is as critical as optimizing synthetic yields. (2-Cyclopropylpyrimidin-4-yl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals handling novel heterocyclic building blocks, standardizing waste management is as critical as optimizing synthetic yields. (2-Cyclopropylpyrimidin-4-yl)methanol is a specialized pyrimidine derivative utilized in medicinal chemistry. Because it is a non-listed research chemical, it must be managed under the precautionary principle as a hazardous substance.

This guide provides authoritative, step-by-step operational workflows for the safe handling, spill containment, and final environmental disposal of (2-Cyclopropylpyrimidin-4-yl)methanol. The protocols emphasize chemical causality—explaining why specific segregation and destruction methods are required to maintain laboratory safety and environmental compliance.

Chemical Identity & Hazard Profile

To properly classify the waste stream, personnel must first understand the quantitative and structural properties of the active material[1].

PropertyValue / Description
Chemical Name (2-Cyclopropylpyrimidin-4-yl)methanol
CAS Number 1240725-54-5
Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
SMILES String OCc1ccnc(n1)C2CC2
Structural Class Nitrogenous Heterocycle / Substituted Pyrimidine
Physical State Solid / Oil (Purity dependent)

Mechanistic Toxicology & Environmental Causality

Disposal protocols are dictated by the molecule's structural reactivity. Understanding these mechanisms ensures that laboratory personnel do not inadvertently create secondary hazards during waste collection.

  • Environmental Persistence of Nitrogenous Heterocycles: Pyrimidine rings are highly stable and resistant to standard biological degradation in municipal wastewater treatment plants. Discharging (2-cyclopropylpyrimidin-4-yl)methanol into aqueous drains can lead to environmental accumulation and potential aquatic toxicity[2]. Causality: The robust aromaticity of the pyrimidine core prevents rapid microbial ring-cleavage, necessitating complete thermal destruction.

  • Incineration and NOx Generation: The recommended disposal method for pyrimidine derivatives is high-temperature incineration[3][4]. Causality: When combusted, the nitrogen atoms (N2) within the pyrimidine ring are oxidized into toxic nitrogen oxides (NOx). Therefore, the chemical incinerator must be equipped with an afterburner and a flue gas scrubber to neutralize these emissions and prevent environmental acidification[3][5].

  • Chemical Reactivity: The primary hydroxymethyl group (-CH2OH) is susceptible to oxidation. Causality: If mixed with strong oxidizing waste streams (e.g., nitric acid, peroxides), the compound can undergo exothermic oxidation, potentially leading to fires or pressurization of sealed waste containers.

Step-by-Step Disposal Methodologies

The following self-validating protocols ensure that all waste is properly categorized, contained, and prepared for vendor pickup.

Protocol A: Liquid Waste Management (Post-Synthesis/Assay)
  • Waste Stream Segregation: Determine the solvent matrix. If (2-cyclopropylpyrimidin-4-yl)methanol is dissolved in a halogenated solvent (e.g., Dichloromethane, Chloroform), it must be routed to the Halogenated Organic Waste stream. If dissolved in DMSO, Methanol, or Ethyl Acetate, route to the Non-Halogenated Organic Waste stream.

  • Transfer & Containment: Using a chemical fume hood, carefully pour the solution into a designated, chemically compatible waste carboy (HDPE or PTFE-lined glass). Validation step: Ensure the receiving container contains no acidic or oxidizing waste to prevent exothermic protonation of the pyrimidine ring.

  • Regulatory Labeling: Label the container immediately with "Hazardous Waste: Toxic Organic Liquid." Explicitly write out "(2-Cyclopropylpyrimidin-4-yl)methanol"; do not use structural abbreviations or internal lab codes.

  • Storage: Store the sealed carboy in a secondary containment tray within a ventilated flammable storage cabinet until collection by a licensed Environmental Health and Safety (EHS) vendor.

Protocol B: Solid Waste & Consumables Management
  • Collection: Place all contaminated consumables—including weighing paper, spatulas, pipette tips, and nitrile gloves—into a puncture-resistant, sealable chemical waste bag or rigid container[3].

  • Glassware Decontamination: Empty primary reagent vials should be triple-rinsed with a compatible solvent (e.g., methanol). Add this rinsate to the liquid waste stream[2].

  • Final Disposal: Submit the solid waste container to your EHS department for controlled incineration[3][5]. Do not dispose of contaminated solids in standard municipal trash.

Protocol C: Immediate Spill Response Workflow
  • Isolation & PPE: Evacuate non-essential personnel from the immediate vicinity (isolate for at least 25 meters for large-scale spills)[2]. Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Containment (Solid vs. Liquid):

    • For Solid Powders: Lightly dampen the powder with water before sweeping. Causality: This prevents the aerosolization of the active pharmaceutical ingredient (API), mitigating inhalation risks[2].

    • For Liquid Solutions: Apply an inert absorbent material such as dry sand or vermiculite. Causality: Never use combustible absorbents like sawdust; the high surface area combined with organic residues creates a severe fire hazard[4].

  • Recovery: Use non-sparking tools to transfer the absorbed material into a hazardous waste bucket with a secure, vapor-tight lid[5].

  • Surface Decontamination: Wash the affected area with a strong soap and water solution to disrupt any remaining organic film. Collect all wash water and contaminated cleaning materials as hazardous waste[2].

Disposal & Spill Response Workflow Visualization

WasteManagement A Spill or Waste Generation: (2-Cyclopropylpyrimidin-4-yl)methanol B Determine Physical State A->B C Solid/Powder B->C Solid D Liquid/Solution B->D Liquid E Dampen to prevent aerosolization C->E F Absorb with inert material (e.g., vermiculite) D->F Spill G Halogenated Solvent? D->G Lab Waste J High-Temp Incineration (Requires NOx Scrubber) E->J F->J H Non-Halogenated Waste G->H No I Halogenated Waste G->I Yes H->J I->J

Fig 1. Decision tree for the safe containment and disposal of pyrimidine methanol derivatives.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Cyclopropylpyrimidin-4-yl)methanol
Reactant of Route 2
(2-Cyclopropylpyrimidin-4-yl)methanol
© Copyright 2026 BenchChem. All Rights Reserved.